Thymoquinone

Catalog No.
S545309
CAS No.
490-91-5
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymoquinone

CAS Number

490-91-5

Product Name

Thymoquinone

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3

InChI Key

KEQHJBNSCLWCAE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-methylbenzoquinone, 2-methyl-5-isopropyl-p-benzoquinone, dihydrothymoquinone, thymoquinone

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

The exact mass of the compound Thymoquinone is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

natural sources of thymoquinone beyond Nigella sativa

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Thymoquinone in Nigella sativa

The this compound content in N. sativa is influenced by the extraction method and the plant's geographical origin.

Table 1: this compound Concentration by Extraction Method [1]

Extraction Method This compound Concentration Key Findings
Supercritical Fluid Extraction (SFE) 6.63 mg/mL Higher yield, greater antioxidant activity (IC50 DPPH: 1.58 mg/mL), and higher total phenolic content (160.51 mg GAE/100 mL).
Cold Press (CP) 1.56 mg/mL Lower yield and reduced bioactive compound concentration compared to SFE.

Table 2: this compound in Volatile Oils by Geographical Origin [2]

Geographical Origin This compound in Volatile Oil Other Major Volatile Compounds
Bangladesh 29.77% p-cymene (36.35%), α-thujene (12.40%)
India 10.27% p-cymene (41.80%), α-thujene (13.93%)

Detailed Experimental Protocol for this compound Analysis

The following workflow outlines a methodology for the extraction, quantification, and bioactivity assessment of this compound from N. sativa seeds, based on published research [1].

G start Start: N. sativa Seeds step1 1. Seed Preparation (Grind to coarse powder) start->step1 step2 2. Oil Extraction step1->step2 method1 Supercritical Fluid Extraction (SFE) Conditions: 600 bar, 40°C, 1 hr step2->method1 method2 Cold Press (CP) Room temperature, mechanical press step2->method2 step3 3. Extract Filtration (Filter paper, e.g., Whatman #4) method1->step3 method2->step3 step4 4. This compound Quantification step3->step4 hplc HPLC-DAD Analysis Column: C18, Mobile Phase: Water:MeOH:2-Propanol (50:45:5) step4->hplc step5 5. Bioactivity Assessment hplc->step5 dpph DPPH Assay (Measure IC50 value) step5->dpph frap FRAP Assay (Measure reducing power) step5->frap end End: Data Analysis dpph->end frap->end

Experimental workflow for this compound extraction and analysis.

1. Seed Preparation:

  • Source authenticated Nigella sativa seeds.
  • Grind the seeds to a coarse powder using a stainless-steel grinder to increase surface area for extraction [1].

2. Oil Extraction (Comparative Methods):

  • Supercritical Fluid Extraction (SFE): Use commercial SFE apparatus. Load crushed seeds into the extractor. Conduct extractions at 600 bar pressure and 40°C for 1 hour. Use liquid CO₂ at a flow rate of approximately 150 L/hour [1].
  • Cold Press (CP): Press the seeds at room temperature (25°C) using a mechanical press. Allow the resulting oil to separate from fibers overnight, then proceed to filtration [1].

3. Extract Filtration:

  • Filter the obtained crude oil from both methods using filter paper (e.g., Whatman #4) and a glass funnel to remove particulate matter [1].

4. This compound Quantification (HPLC-DAD):

  • Apparatus: Agilent 1200 HPLC system with a DAD detector [1].
  • Column: Prevail C18 column (250 x 4.6 mm ID, 5 μm particle size) [1].
  • Mobile Phase: Water : Methanol : 2-Propanol (50 : 45 : 5 % v/v). Filter through a 0.45 μm membrane and degas prior to use [1].
  • Flow Rate: 1.5 mL/min [1].
  • Detection: 254 nm [1].
  • Injection Volume: 20 μL [1].
  • Identification & Quantification: Confirm this compound by comparing its retention time with an authentic standard (≥99.9% purity). Construct a standard linear calibration curve for quantitative calculations [1].

5. Bioactivity Assessment (Antioxidant Assays):

  • DPPH Radical Scavenging Activity:
    • Prepare a fresh DPPH solution (2.5 mg in 100 mL methanol).
    • Mix 0.25 mL of oil with 1.75 mL of DPPH solution.
    • Incubate in the dark at 25°C for 30 minutes.
    • Measure absorbance at 515 nm.
    • Calculate % inhibition and determine the IC50 value (concentration required for 50% scavenging) [1].
  • FRAP (Ferric Reducing Antioxidant Power) Assay:
    • Follow the methodology described by Halboub et al. [1].
    • Results are expressed in mmol/100 mL [1].

Research Implications and Future Directions

The strong evidence for this compound's bioactivity underscores its potential in drug development. Future research should focus on:

  • Source Exploration: Systematically screening related species within the Ranunculaceae family or other plant families for this compound or analogous bioactive quinones.
  • Bioavailability Enhancement: Developing advanced delivery systems (e.g., nanoformulations, encapsulation) to overcome this compound's limitations in water solubility and skin penetration [3] [4].
  • Clinical Translation: Moving beyond in silico and in vitro studies to conduct rigorous preclinical and clinical trials to validate efficacy, determine optimal dosing, and confirm safety profiles [5] [3].

References

thymoquinone pharmacokinetics and absorption

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Thymoquinone

Parameter Pure TQ (Rabbit, Oral) [1] Pure TQ (Rabbit, IV) [1] TQ-Loaded NLC (Rat, Oral) [2] [3] TQ-Loaded NLC (Rat, IV) [2] [3]
Absolute Bioavailability ~58% (Reference) Greater relative bioavailability vs. IV NLC (Reference)
Elimination Half-Life (T1/2) 274.61 ± 8.48 min 63.43 ± 10.69 min Information missing Information missing
Absorption Half-Life ~217 min Not Applicable Slower absorption rate vs. IV Not Applicable
Volume of Distribution (Vd) 5,109.46 ± 196.08 mL/kg (Vss/F) 700.90 ± 55.01 mL/kg (Vss) Information missing Information missing
Clearance (CL) 12.30 ± 0.30 mL/min/kg (CL/F) 7.19 ± 0.83 mL/min/kg Information missing Information missing
Protein Binding [1] >99% >99% Information missing Information missing
Key Challenges Low water solubility, high protein binding, instability in biomatrices [4] [5] Rapid elimination Information missing Information missing

Key Experimental Protocols in Pharmacokinetic Studies

For researchers designing PK studies, here are methodologies from the cited literature.

Formulation and Characterization of TQ-NLC [2]
  • Formulation: TQ-NLC was synthesized using a high-pressure homogenization method. The lipid phase (hydrogenated palm oil, lecithin, olive oil, and TQ) and aqueous phase (sorbitol, Tween 80, thimerosal) were heated separately to 70°C, mixed, and pre-emulsified with a high-shear mixer. The final emulsion was processed via high-pressure homogenizer.
  • Characterization: Particle size, polydispersity index (PDI), and zeta potential were measured using a Zetasizer. Encapsulation efficiency (EE) and drug loading (DL) were determined using an ultrafiltration technique and HPLC analysis.
Radiolabeling and Biodistribution Study [2] [3]
  • Radiolabeling: The formulated TQ-NLC was tagged with the radioisotope Technetium-99m (⁹⁹ᵐTc).
  • Administration & Imaging: The radiolabeled TQ-NLC was administered to rats via oral and intravenous routes. Animals were imaged at various time intervals, and organs were harvested to quantify the percentage of injected dose per gram (%ID/g) in blood and tissues using a gamma counter.
Bioanalytical Method for TQ Quantification [4]
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
  • Validation: The method was validated per European Medicines Agency (EMA) criteria for linearity, precision, and lower limit of quantification (LLOQ) in an oily matrix.
  • Application in Serum: The study attempted to apply this method to human serum samples spiked with TQ. While TQ was detectable in spiked samples, it was not detectable in serum from healthy volunteers after oral ingestion of Nigella sativa oil, highlighting analytical challenges due to TQ's instability and strong protein binding in biological matrices.

Mechanism of Absorption & Formulation Strategies

The following diagram illustrates the major challenges and a modern formulation strategy for improving this compound's bioavailability.

G cluster_challenges Limitations of Pure TQ cluster_strategies NLC Formulation Solution TQ This compound (TQ) Challenge Pharmacokinetic Challenges TQ->Challenge Strategy Nanostructured Lipid Carrier (NLC) Strategy TQ->Strategy C1 Poor aqueous solubility Challenge->C1 C2 Extensive first-pass metabolism C1->C2 C3 High protein binding (>99%) C2->C3 C4 Instability in biomatrices C3->C4 C5 Low oral bioavailability C4->C5 S1 Enhanced solubility Strategy->S1 S2 Lymphatic transport (Bypasses first-pass metabolism) S1->S2 S3 Improved stability & sustained release S2->S3 S4 Increased bioavailability S3->S4

This strategy explains why the TQ-NLC formulation demonstrated greater relative bioavailability compared to intravenous administration of TQ-NLC in rat studies; the lymphatic transport allows the compound to bypass initial liver metabolism [2] [3].

Drug Interaction Potential

TQ can significantly impact the pharmacokinetics of co-administered drugs. A 2025 study found that pre-treating rats with TQ markedly increased the systemic exposure of the anticancer drug dasatinib. The mechanism was linked to TQ's inhibition of key metabolism and transport proteins: CYP3A4, P-glycoprotein (Pgp), and Breast Cancer Resistance Protein (BCRP) [6]. This underscores the need for rigorous clinical interaction studies when TQ is used alongside conventional medicines.

Conclusion for Research and Development

  • Core Problem: Very low and variable oral bioavailability due to poor solubility, instability, and extensive first-pass metabolism.
  • Promising Solution: Lipid-based nanoformulations, particularly NLCs, have shown success in animal models by enhancing solubility and utilizing lymphatic absorption pathways.
  • Critical Consideration: TQ has a high potential for drug-drug interactions by inhibiting crucial enzymes and transporters.
  • Analytical Challenge: Standard analytical methods like GC-MS or HPLC struggle to detect TQ in human serum after oral ingestion of Nigella sativa oil, complicating pharmacokinetic studies [4].

Future work should focus on robust human clinical trials, further refinement of drug delivery systems, and standardized analytical techniques to fully realize TQ's therapeutic potential.

References

Comprehensive Technical Guide: Thymohydroquinone and Dithymoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Thymohydroquinone and dithymoquinone are benzoquinone-based compounds originating from the essential oil of Nigella sativa [1] [2].

  • Thymohydroquinone (THQ): Also known as dihydrothis compound, it is the phenolic hydroquinone derivative and first reductive product of this compound [3]. It is typically obtained as a white solid [3].
  • Dithis compound (DTQ): The dimeric form of this compound, occasionally found in low concentrations within N. sativa oil [3] [1].

The following table summarizes their core characteristics and compares them with their parent compound, this compound (TQ).

Table: Core Chemical Properties of this compound and its Derivatives

Property This compound (TQ) Thymohydroquinone (THQ) Dithis compound (DTQ)
IUPAC Name 2-Isopropyl-5-methyl-1,4-benzoquinone 2-Isopropyl-5-methylbenzene-1,4-diol Dimer of this compound
Chemical Formula C₁₀H₁₂O₂ [1] Information not explicitly stated in search results Information not explicitly stated in search results
Molecular Weight 164.20 g/mol [1] Information not explicitly stated in search results Information not explicitly stated in search results
Structure 1,4-Benzoquinone Phenolic hydroquinone [3] Dimeric quinone [1]
Natural Source & Abundance Major active compound in N. sativa essential oil (30-50%) [4] [1] Significant co-product / constituent in N. sativa essential oil [3] [4] Low concentrations in N. sativa oil; can be synthesized [3] [1]
Log P (Lipophilicity) 2.54 [2] Information not explicitly stated in search results Information not explicitly stated in search results

Quantitative Pharmacological Activity Data

Research has quantified the biological activities of THQ and DTQ, particularly highlighting their antiviral potential and cytotoxicity.

Table: Quantitative Biological Activity Data for THQ and DTQ

Assay Type Test Compound Key Metric & Result Interpretation / Significance

| In vitro SARS-CoV-2 Antiviral [5] [3] | Not specified (Sample, likely a derivative) | CC₅₀: 31.74 µM IC₅₀: 23.15 µM Selectivity Index (SI): 1.4 | Demonstrates anti-SARS-CoV-2 activity at nanomolar concentrations, but with a low selectivity index indicating high cytotoxicity relative to efficacy. | | In vitro Cytotoxicity (MTT Assay) [5] [3] | Dithis compound (DTQ) | Shows high cytotoxicity (Specific CC₅₀ not stated) | DTQ's significant cytotoxicity may limit its therapeutic window. | | Antibacterial Activity | Thymohydroquinone (THQ) | Exhibits activity against various Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) [3] | Confirms broad-spectrum antimicrobial potential, though quantitative data like MIC values are not provided in the searched results. |

Detailed Experimental Protocols

Synthesis of Thymohydroquinone (HTQ)

This protocol describes the chemical synthesis of HTQ from this compound via a reduction reaction [3].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 0.50 g (3.1 mmol) of this compound in 10.0 mL of glacial acetic acid in a suitable reaction vessel [3].
  • Reduction: Add 0.75 g of zinc powder to the solution. Stir the reaction mixture at room temperature for 12 hours [3].
  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until completion [3].
  • Work-up:
    • Concentrate the acetic acid under vacuum.
    • Neutralize the residue with 50 mL of 2 M sodium carbonate (Na₂CO₃) solution.
    • Add 50 mL of dichloromethane to partition the organic materials. Separate the organic layer.
  • Purification:
    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
    • Evaporate the solvent under reduced pressure.
    • Purify the crude product using column chromatography with a stationary phase of silica gel and a mobile phase of hexane and ethyl acetate in a 9:1 ratio [3].

Yield: The described synthesis yields 288 mg of a white solid, corresponding to a 60% yield [3].

The workflow for this synthesis can be visualized as follows:

G Start Start with this compound (0.50 g, 3.1 mmol) Step1 Dissolve in Glacial Acetic Acid (10.0 mL) Start->Step1 Step2 Add Zinc Powder (0.75 g) Stir at Room Temp for 12h Step1->Step2 Step3 Monitor Reaction via TLC Step2->Step3 Step4 Concentrate under Vacuum Neutralize with Na₂CO₃ solution Partition with Dichloromethane Step3->Step4 Step5 Dry Organic Layer (MgSO₄) Evaporate Solvent Step4->Step5 Step6 Purify by Column Chromatography (Silica Gel, Hexane:EtOAc 9:1) Step5->Step6 End Obtain Thymohydroquinone (HTQ) (288 mg, 60% yield) Step6->End

In Vitro Antiviral Activity Assessment (SARS-CoV-2)

This methodology is used to evaluate the antiviral efficacy and cytotoxicity of test compounds [5] [3].

Step-by-Step Procedure:

  • Cell Culture & Cytotoxicity (CC₅₀):

    • Principle: The MTT assay measures cell metabolic activity as a proxy for cell viability and proliferation.
    • Procedure: Treat cells with serial dilutions of the test compound. After incubation, add MTT solution. Living cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured. The CC₅₀ (half-maximal cytotoxic concentration) is calculated from the dose-response curve [5] [3].
  • Antiviral Efficacy (IC₅₀):

    • Procedure: Infect cells with SARS-CoV-2 and treat with non-cytotoxic concentrations of the test compound. The IC₅₀ (half-maximal inhibitory concentration) is the concentration that reduces viral replication by 50%, determined through appropriate virological methods [5] [3].
  • Data Analysis:

    • Selectivity Index (SI): Calculate the ratio SI = CC₅₀ / IC₅₀. A higher SI indicates a more favorable safety window, with antiviral activity occurring at concentrations well below cytotoxic levels [5] [3].

The experimental workflow for the antiviral assessment is outlined below:

G A Treat cells with compound serial dilutions B Incubate and perform MTT Assay A->B C Measure absorbance and calculate CC₅₀ B->C H Determine Selectivity Index (SI) SI = CC₅₀ / IC₅₀ C->H D Infect cells with SARS-CoV-2 E Treat with non-cytotoxic compound concentrations D->E F Measure viral replication (e.g., plaque assay) E->F G Calculate IC₅₀ F->G G->H

Mechanisms of Action and Signaling Pathways

The bioactivities of THQ and DTQ are linked to their modulation of key cellular pathways, often shared with or derived from their parent compound, TQ.

  • Antioxidant Activity: These compounds contribute to a significant decrease in Reactive Oxygen Species (ROS). The mechanism is twofold: direct free radical scavenging and potential upregulation of the body's natural antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT) [1] [2].
  • Anti-inflammatory and Intestinal Barrier Protection: Research on TQ, relevant to its derivatives, shows it can ameliorate gut epithelial injury in models of ulcerative colitis. The mechanism involves the reduction of intestinal ROS levels, which in turn inhibits the overactivation of the c-Jun N-terminal kinase (JNK) signaling pathway. This inhibition helps maintain the homeostasis of intestinal stem cell proliferation and differentiation, thereby preserving intestinal barrier function [6].
  • Anticancer Potential: While more robustly documented for TQ, the anticancer effects are associated with the ability to increase intracellular ROS to cytotoxic levels in cancer cells, induce DNA damage, reduce mitochondrial membrane potential, and promote apoptosis (programmed cell death). This is evidenced by the upregulation of pro-apoptotic proteins like Bax and caspases, and downregulation of anti-apoptotic proteins like Bcl-2 [4].

The pathway through which TQ and its derivatives protect the intestinal barrier offers a clear example of their mechanism:

G Stressor External Stressor (e.g., SDS) ROS ↑ Intracellular ROS Stressor->ROS JNK JNK Pathway Overactivation ROS->JNK Protection Restored Intestinal Barrier & Homeostasis ROS->Protection Lower levels allow for normal function ISC Dyshomeostasis of Intestinal Stem Cells JNK->ISC Barrier Impaired Intestinal Barrier Function ISC->Barrier THQ Thymohydroquinone (THQ) / this compound (TQ) THQ->ROS Reduces THQ->Protection

Challenges and Future Research Directions

Despite the promising properties of THQ and DTQ, several challenges must be addressed to advance their therapeutic application [2].

  • Pharmaceutical Development Hurdles: Like TQ, these compounds likely face challenges related to limited bioavailability, high lipophilicity (log P = 2.54 for TQ), and heat sensitivity. These properties pose significant obstacles to formulating stable and effective conventional dosage forms [2].
  • Scarcity of Targeted Studies: While the bioactivities of N. sativa extracts are well-documented, there is a notable lack of dedicated, high-quality studies isolating and evaluating the effects of THQ and DTQ alone, especially against specific disease targets [5] [3].
  • Cytotoxicity Concerns: The observed high cytotoxicity of DTQ and the low selectivity index in antiviral assays highlight the need for chemical optimization to improve the therapeutic window [5] [3].
  • Need for Advanced Delivery Systems: Future research should prioritize the development of novel drug delivery systems, such as nanoformulations (e.g., liposomes, solid lipid nanoparticles, polymeric micelles), to enhance the solubility, stability, and targeted delivery of these compounds, thereby improving their efficacy and reducing potential side effects [2].
  • Requirement for Clinical Trials: A convincing number of experimental studies are available, but human studies are needed to encourage clinical development. Further investigations, including pharmacokinetic and regulatory toxicity studies, are required [2].

References

thymoquinone historical use in traditional medicine

Author: Smolecule Technical Support Team. Date: February 2026

Historical Use and Sources

For over 2,000 years, Nigella sativa seeds have been a cornerstone of traditional medicine across various ancient civilizations [1] [2]. The plant is native to Southern Europe, North Africa, and Southwest Asia [2].

The following table summarizes the historical and traditional uses of Nigella sativa and its active component, thymoquinone:

Ailment/Condition Traditional Use/Form Region/Culture of Use
Asthma & Bronchitis Suppress cough, ease breathing [1] [2] Traditional systems [1]
Gastrointestinal Issues (abdominal pain, diarrhea, flatulence) Seed extracts or oil [2] Traditional systems [2]
Headache & Dizziness Natural remedy [1] Traditional systems [1]
Eczema & Skin Inflammations Topical application [1] [2] Traditional systems [1]
Rheumatism & Inflammatory Diseases Oil extract [2] Mediterranean countries [2]
General Health & Well-being Spice, food preservative, "the Blessed Seed" [2] Middle Eastern, Asian, and Far Eastern countries [2]

This compound (TQ) is the most abundant and pharmacologically active component of the volatile oil of Nigella sativa seeds [3] [2]. It is also found in other plant genera, including Monarda, Thymus, and Satureja [3].

Molecular Mechanisms and Signaling Pathways

Modern research has elucidated that this compound exerts its diverse effects by modulating multiple cellular signaling pathways. The diagram below summarizes the key molecular mechanisms underlying its pharmacological activities.

G cluster_1 Anti-inflammatory & Antioxidant cluster_2 Anticancer Mechanisms cluster_3 Other Key Pathways TQ TQ Nrf2 Activates Nrf2 Pathway TQ->Nrf2 NFkB Inhibits NF-κB Pathway TQ->NFkB Apoptosis Induces Apoptosis TQ->Apoptosis CellCycle Cell Cycle Arrest TQ->CellCycle Metastasis Inhibits Metastasis TQ->Metastasis PI3K Inhibits PI3K/AKT TQ->PI3K ERK Inhibits ERK TQ->ERK HO1 HO1 Nrf2->HO1 Induces GST GST Nrf2->GST Induces NQO1 NQO1 Nrf2->NQO1 Induces Cytokines Cytokines NFkB->Cytokines Reduces p53 p53 Apoptosis->p53 Upregulates Bax Bax Apoptosis->Bax Upregulates Bcl2 Bcl2 Apoptosis->Bcl2 Downregulates Caspases Caspases Apoptosis->Caspases Activates p21 p21 CellCycle->p21 Upregulates Cyclins Cyclins CellCycle->Cyclins Downregulates MMPs MMPs Metastasis->MMPs Suppresses EMT EMT Metastasis->EMT Inhibits Angio Anti-angiogenic PI3K->Angio Contributes to ERK->Angio Contributes to

Key signaling pathways modulated by this compound. this compound (TQ) targets multiple critical cellular processes, including inflammation, oxidative stress, and cancer progression, through coordinated regulation of the Nrf2, NF-κB, PI3K/AKT, and ERK pathways, as well as direct induction of apoptosis and cell cycle arrest.

Experimental Evidence and Key Studies

The therapeutic potential of this compound is supported by a body of in vitro and in vivo evidence. The table below summarizes quantitative findings from key preclinical studies.

Pharmacological Area Experimental Model Key Findings & Quantitative Results Proposed Mechanism
Hepatoprotective Acetaminophen-induced hepatotoxicity in rats [1] ↓ Serum ALT, AST; ↓ tissue MDA; ↓ liver necrosis scores [1] Antioxidant; increased transcription of chemoprotective enzymes (GST, NQO1) [1]
Anti-inflammatory Collagen-induced arthritis in vivo [1] ↓ Arthritic parameters; ↓ IL-1β, IL-6, TNF-α, PGE(2); ↑ antioxidant markers (GSH) [1] Antioxidant and cytokine suppression [1]
Anticancer HL-60 leukemia cells (in vitro) [1] ↑ Caspase activity; ↑ Bax/Bcl-2 ratio [1] Mitochondrial apoptosis pathway [1]
Anticancer H1650 lung adenocarcinoma cells (in vitro) [4] IC50 = 26.59 µM at 48h; ↓ Cell viability; ↓ Total Oxidant Status (TOS) [4] Pro-apoptotic and antioxidant effects [4]
Anti-angiogenic PC3 prostate cancer xenograft model (in vivo) [5] Inhibited tumor angiogenesis and growth at low dosage with minimal toxicity [5] Suppression of AKT and ERK signaling pathways [5]
Detailed Experimental Protocol: Cytotoxicity (MTT) Assay

For researchers looking to replicate standard assays, here is a typical methodology for evaluating cell viability, as used in the H1650 lung cancer cell study [4]:

  • Cell Line & Culture: H1650 lung adenocarcinoma cells are maintained in RPMI-1640 medium, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 20 μg/mL streptomycin, 20 units/mL penicillin, 1 mM sodium pyruvate, and 0.1 mM amino acid solution. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂ [4].
  • Compound Treatment: this compound is dissolved in an appropriate vehicle (e.g., DMSO) and applied to cells at a range of concentrations (e.g., from 6.25 µM to 200.00 µM) [4].
  • Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), MTT reagent is added to each well. Following further incubation, the formed formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader [4].
  • Data Analysis: Cell viability is calculated as a percentage compared to the untreated control group. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the dose-response curve [4].

Current Research and Development Challenges

While preclinical data is promising, this compound research faces significant translational hurdles.

  • Bioavailability and Pharmaceutical Development: this compound has limited clinical application due to poor aqueous solubility, high lipophilicity (Log P = 2.54), and heat sensitivity [3]. Research is focused on novel formulation strategies, including nanoformulations like liposomes, solid-lipid nanoparticles, and nanoemulsions, to enhance its stability and bioavailability [3] [6].
  • Emerging Research Areas: Current studies are exploring this compound's effects on cancer stem cells (CSCs, the tumor microenvironment, and epigenetic modifications [6]. Notably, computational and experimental studies have also identified its potential as a broad-spectrum inhibitor to block the entry of coronaviruses, including SARS-CoV-2, into host cells by binding to the ACE2 receptor [7].
  • The Gap to Clinical Trials: Despite the long history of use of black seed and extensive in vivo data, robust human clinical trials for this compound itself are still lacking [3] [6]. Further clinical studies, including pharmacokinetic and regulatory toxicity studies, are required to advance this compound into a clinically viable pharmaceutical agent [3].

References

Evidence of Thymoquinone's Antioxidant & Organoprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Disease/Condition Model Key Antioxidant & Protective Outcomes Observed Proposed Molecular Mechanism Reference
Acetaminophen-induced Hepatotoxicity (in vivo) ↓ Serum ALT & AST; ↓ Liver tissue MDA (marker of lipid peroxidation); ↓ Oxidized glutathione (GSSG); Improved liver histopathology [1]. Not specified in the study; overall effect attributed to antioxidant action [1]. [1]
Brain Ischemia/Reperfusion Injury (in vivo) ↑ Survival of hippocampal neurons; Normalized levels of glutathione, SOD, and catalase; ↓ Level of MDA in brain tissue [2]. Activation of the Nrf2 pathway and upregulation of heme-oxygenase-1 (HO-1) [2]. [2]
Chemically-induced Ulcerative Colitis (Drosophila model) Protection of intestinal barrier function; restoration of intestinal stem cell homeostasis [3]. Reduction of intestinal ROS levels, leading to inhibition of the overactivated JNK signaling pathway [3]. [3]
General Free Radical Scavenging (in vitro) Potent superoxide anion scavenging activity [4]. Direct neutralization of reactive oxygen species [4]. [4]
Sodium Fluoride-induced Hepatotoxicity (in vivo) Amelioration of hepatotoxicity and oxidative stress [4]. Not specified in the review; effect attributed to antioxidant action [4]. [4]

Core Mechanisms of Antioxidant Action

Thymoquinone's antioxidant activity is multifaceted, providing protection at different levels.

  • Direct Antioxidant Action: this compound is a potent superoxide anion scavenger, directly neutralizing one of the primary reactive oxygen species (ROS) generated in cells [4]. This direct interaction helps to reduce the overall oxidative burden immediately.
  • Indirect Antioxidant Action via Nrf2 Pathway Activation: This is a crucial mechanism for this compound's long-lasting cellular defense. This compound activates the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response [2]. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of protective genes. Key enzymes upregulated include:
    • Heme-oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties [1] [2].
    • Superoxide Dismutase (SOD): Catalyzes the conversion of superoxide into oxygen and hydrogen peroxide.
    • Catalase (CAT): Converts hydrogen peroxide into water and oxygen.
    • Glutathione Peroxidase (GSH): Reduces lipid hydroperoxides and hydrogen peroxide.
    • Nad(p)h Quinone Dehydrogenase 1 (NQO1): A detoxification enzyme [1].
  • Suppression of Pro-Oxidant and Pro-Inflammatory Signaling: this compound inhibits key signaling pathways that contribute to oxidative stress and inflammation, such as NF-κB and JNK [3] [4]. By suppressing these pathways, it reduces the expression of pro-inflammatory cytokines and other mediators that can stimulate ROS production.

The following diagram illustrates the coordinated interplay of these core mechanisms.

G cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism cluster_suppression Inflammatory Suppression TQ This compound (TQ) DirAction Direct Free Radical Scavenging TQ->DirAction Nrf2 Activates Nrf2 TQ->Nrf2 NFkB Inhibits NF-κB / JNK TQ->NFkB Neutral Neutralized Molecules DirAction->Neutral ROS ROS (e.g., Superoxide Anion) ROS->DirAction  reacts with ARE Binds to ARE Nrf2->ARE Antioxidants ↑ Antioxidant Enzymes (SOD, Catalase, GSH, HO-1, NQO1) ARE->Antioxidants Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines

Key Experimental Models & Methodologies

Research on this compound's antioxidant effects relies on established in vivo models and standardized biochemical assays. Here are some common protocols cited in the literature.

  • In Vivo Animal Models

    • Chemical-Induced Hepatotoxicity: Models like acetaminophen or CCl4 administration in rats are used. The protective effect of this compound is assessed by measuring serum liver enzymes (ALT, AST) and liver tissue levels of MDA and glutathione [1].
    • Cerebral Ischemia-Reperfusion: Induced by transient occlusion of carotid arteries in rodents. This compound is administered pre- and/or post-ischemia, and its effect is evaluated by measuring neuronal survival, antioxidant enzyme levels (SOD, catalase, glutathione), and lipid peroxidation (MDA) in the brain [2].
    • Ulcerative Colitis: A Drosophila (fruit fly) model using SDS to induce intestinal damage. Flies are fed this compound from larval stages, and its effects are measured through survival rates, intestinal morphology, and genetic analysis of JNK pathway activity [3].
  • Key Biochemical Assays

    • Lipid Peroxidation: Measured by detecting Malondialdehyde (MDA) levels, often using a thiobarbituric acid reactive substances (TBARS) assay kit [1] [2].
    • Antioxidant Enzyme Activity: The activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH) is measured using commercial assay kits based on spectrophotometric methods [2].
    • Redox State: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical marker of cellular oxidative stress, measured using enzymatic recycling assays [1].

Pharmaceutical Development & Challenges

Despite its promising bioactivity, this compound faces significant challenges for clinical application.

  • Inherent Physicochemical Limitations: this compound has high lipophilicity (log P = 2.54), leading to poor aqueous solubility and consequently, low and variable oral bioavailability. It is also sensitive to light and heat, complicating formulation [5] [6].
  • Nano-Formulation Strategies: To overcome these hurdles, advanced drug delivery systems are being actively researched. These include:
    • Nanoliposomes: Phospholipid vesicles that encapsulate this compound, improving its solubility, stability, and potential for tumor targeting [6].
    • Polymeric Nanoparticles: Systems like PLGA nanoparticles protect this compound, provide controlled release, and have shown enhanced efficacy in cancer models [7].
    • Solid-Lipid Nanoparticles (SLN), Nanoemulsions, and Dendrimers are other platforms under investigation to enhance the bioavailability and therapeutic profile of this compound [5].

References

Comprehensive Application Notes and Protocols: HPLC Method Development for Thymoquinone Quantification in Nigella sativa Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is the primary bioactive constituent responsible for the extensive pharmacological properties of Nigella sativa L. (black seed), including its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The quantitative analysis of this compound presents significant analytical challenges due to its susceptibility to degradation under various environmental conditions and the complexity of the botanical matrices in which it is found. These challenges necessitate the development of robust chromatographic methods that can provide accurate and reproducible quantification for quality control, stability studies, and pharmacological research.

This comprehensive technical document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various sample types, including Nigella sativa seeds, seed oils, commercial products, and biological matrices. The methods outlined herein have been carefully selected and optimized from peer-reviewed research to address the diverse needs of researchers and analytical laboratories working with this valuable phytochemical. Special emphasis has been placed on method validation parameters according to International Council for Harmonisation (ICH) guidelines, ensuring that the presented protocols meet rigorous analytical standards for precision, accuracy, specificity, and sensitivity required in pharmaceutical and nutraceutical development.

HPLC Methodologies for this compound Quantification

Overview of Chromatographic Approaches

Various HPLC method configurations have been developed for this compound quantification, each with distinct advantages depending on the sample matrix and analytical requirements. Reversed-phase chromatography with C18 columns has emerged as the most widely employed approach due to its excellent separation efficiency for moderately hydrophobic compounds like this compound. Both isocratic and gradient elution methods have been successfully implemented, with mobile phases typically consisting of aqueous-organic mixtures tailored to achieve optimal resolution while maintaining reasonable analysis times.

The selection of detection method is crucial for achieving the desired sensitivity and specificity. Ultraviolet (UV) detection remains the most practical and widely accessible approach, with this compound exhibiting strong absorption at approximately 254 nm, though some methods utilize slightly higher wavelengths (up to 295 nm) to reduce matrix interference. More sophisticated detection techniques such as diode array detection (DAD) provide spectral confirmation of peak identity, while mass spectrometric detection offers superior specificity and sensitivity for complex biological matrices, though at significantly higher instrument cost and operational complexity.

Comparative Analysis of HPLC Methods

Table 1: Comparison of HPLC Conditions for this compound Quantification

Method Feature Reversed-Phase Method [1] CN Normal-Phase Method [2] Multi-Component Method [3] QbD-Optimized Method [4]
Column Type XSelect CSH C18 (150 × 3 mm, 3.5 µm) Econosphere CN C18 reversed-phase Symmetry C18 (150 × 3.9 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) Hexane:2-Propanol (99:1, v/v) Water:Methanol:2-Propanol Methanol:Acetonitrile:Buffer [2.2 mM ammonium formate] (35:50:15, v/v/v)
Flow Rate 0.8 mL/min Not specified Not specified 0.9 mL/min
Detection UV at 254 nm UV at 295 nm UV at 254 nm & 294 nm UV at 249 nm
Runtime 10 minutes Not specified <15 minutes Not specified
Linearity Range 2.7-81 mg/L 5 nmol/mL and above Not specified 6.25-100 µg/mL
LOD/LOQ Not specified LOD: 5 nmol/mL Not specified LOD: 2.05 µg/mL, LOQ: 6.25 µg/mL
Key Applications Commercial oil products Black seed oil Multi-component analysis (TQ, THQ, DTQ, THY) Seed powder extracts

Table 2: Method Validation Parameters for this compound HPLC Assays

Validation Parameter QbD-Optimized Method [4] Cell Medium Method [5] Commercial Products Method [1]
Specificity No interference from matrix No interfering peaks at analyte retention Peak identity confirmed by retention time and UV spectrum
Linearity (R²) 0.9957 0.9993 0.9984
Precision (%RSD) Retention time: 1.42%, Tailing factor: 0.695% %CV at LLOQ: 5.68% Intraday and interday variation <5%
Accuracy Confirmed per ICH guidelines Mean accuracy: 98.37% Recovery: 100.0% ± 1.1%
LOD/LOQ 2.05/6.25 µg/mL Sensitive LLOQ established Not specified
Robustness Demonstrated via QbD approach Stability in RPMI-1640 medium assessed Consistent across different product types

Experimental Protocols

Sample Preparation and Extraction
3.1.1 Seed Material Extraction
  • Plant Material Selection: Obtain high-quality Nigella sativa seeds from verified sources. Seeds should be stored in airtight containers protected from light and moisture to prevent this compound degradation. Geographical origin and harvest time significantly impact this compound content, so these factors should be documented. [1]

  • Size Reduction: Using a mortar and pestle or mechanical grinder, grind the seeds to a fine powder. For consistent results, pass the powder through a standardized mesh sieve (typically 0.5-1.0 mm). Powdered material should be stored in falcon tubes protected from light with aluminum foil. [6]

  • Solvent Extraction: Weigh 10.0 g of seed powder accurately and transfer to an extraction vessel. Add 40 mL of appropriate extraction solvent (methanol provides comprehensive extraction, while hexane may offer better selectivity for this compound). The extraction mixture should be left for one week with occasional agitation, then filtered through Whatman No. 42 filter paper. Alternatively, ultrasound-assisted extraction can reduce extraction time to 30-60 minutes with similar efficiency. [6] [7]

  • Extract Concentration: Filter the extracts and concentrate under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent this compound degradation. Transfer the concentrated extract to amber glass vials and store at 4°C until analysis. [4]

3.1.2 Oil Sample Preparation
  • Direct Methanolic Extraction: Accurately weigh 80-150 mg of black seed oil into a 10 mL volumetric flask. Make up to volume with HPLC-grade methanol and vortex vigorously for 1 minute. Allow the oil phase to reaggregate (less than 1 minute), then carefully withdraw approximately 1 mL of the methanolic phase using a syringe. [1]

  • Filtration: Filter the methanolic extract through a 0.2 µm membrane filter (Chromafil PET, 20/15 MS) directly into an HPLC vial. All extraction steps should be performed under subdued light or using amber glassware to protect this compound from photodegradation. [1]

  • Capsule Content Preparation: For encapsulated products, carefully pierce ten capsules with a needle and express the oily content into a small beaker. Mix thoroughly to ensure homogeneity, then weigh 60-500 mg of the pooled material and proceed with methanolic extraction as above. [1]

Chromatographic Separation and Analysis
3.2.1 Rapid Quality Control Method
  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use. [1]

  • Chromatographic Conditions:

    • Column: XSelect CSH C18 (150 mm × 3 mm, 3.5 µm) with appropriate guard column
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 40°C
    • Detection: UV at 254 nm
    • Injection Volume: 2 µL
    • Run Time: 10 minutes [1]
  • System Suitability: The this compound peak typically elutes at approximately 2.30 minutes under these conditions. System suitability should be verified before sample analysis by ensuring that the retention time relative standard deviation (%RSD) is <2% and the tailing factor is <1.5 for six replicate injections of a standard solution. [4] [1]

3.2.2 Multi-Component Profiling Method
  • Extended Mobile Phase: Prepare a ternary mixture of water, methanol, and 2-propanol optimized for separation of this compound and related compounds including thymohydroquinone (THQ), dithis compound (DTQ), and thymol (THY). [3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column
    • Detection: Multi-wavelength UV detection at 254 nm and 294 nm
    • Run Time: <15 minutes for complete analysis of all four components [3]
  • Identification and Quantification: Under these conditions, typical retention times are THQ at 2.8 min, TQ at 6.8 min, DTQ at 8.9 min, and THY at 10.5 min. Use diphenyl sulfone (4.3 min) as an internal standard for improved quantification accuracy. [3]

3.2.3 QbD-Optimized Method
  • Mobile Phase Preparation: Prepare 2.2 mM ammonium formate buffer and adjust pH to the optimized value (determined via Box-Behnken Design optimization). Combine methanol, acetonitrile, and buffer in the ratio 35:50:15 (v/v/v). Filter and degas before use. [4]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (150 × 3.9 mm, 5 µm)
    • Flow Rate: 0.9 mL/min
    • Detection: UV at 249 nm
    • Injection Volume: 10-20 µL [4]
  • Optimization Approach: Employ Box-Behnken Design (BBD) with three factors (mobile phase flow rate, buffer pH, and detection wavelength) and two responses (retention time and tailing factor) to establish the chromatographic design space. [4]

G cluster_1 Sample Preparation Phase cluster_2 Analysis Phase cluster_3 Reporting Phase SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Filtration Filtration & Cleanup Extraction->Filtration MethodSelection HPLC Method Selection Filtration->MethodSelection StandardPreparation Standard Solution Preparation MethodSelection->StandardPreparation SystemSuitability System Suitability Test StandardPreparation->SystemSuitability ChromatographicAnalysis Chromatographic Analysis SystemSuitability->ChromatographicAnalysis DataAnalysis Data Analysis & Quantification ChromatographicAnalysis->DataAnalysis

Figure 1: Complete Workflow for this compound HPLC Analysis illustrating the sequential steps from sample preparation through final quantification

Method Validation

Validation Parameters and Acceptance Criteria

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be established according to ICH guidelines:

  • Specificity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of other sample components. This should be confirmed by lack of interference at the retention time of this compound in blank samples and by peak purity assessment using diode array detection. [5] [4]

  • Linearity and Range: Prepare this compound standard solutions at a minimum of five concentration levels across the specified range. The correlation coefficient (r²) should be ≥0.995, and the y-intercept should not significantly differ from zero. The range should be established to demonstrate acceptable accuracy, precision, and linearity throughout. [4] [1]

  • Accuracy: Determine recovery by spiking known amounts of this compound standard into blank matrix or sample with known low this compound content at three concentration levels (low, medium, high). Average recovery should be within 95-105% with RSD <5%. [4] [1]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same homogeneous sample on the same day. RSD should be ≤5%.
    • Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or using different instruments. RSD should be ≤10%. [4] [1]
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and slope of the calibration curve. For this compound analysis, typical LOQ values range from 2.05-6.25 µg/mL. [4]

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C, detection wavelength ±2 nm). The method should maintain system suitability criteria under all tested conditions. [4]

Standard Solution Preparation and Calibration
  • Primary Standard Stock Solution: Accurately weigh 5.0 mg of this compound reference standard (purity >99%) and dissolve in 5.0 mL of methanol to obtain a 1.0 mg/mL stock solution. Store at 4°C protected from light. [4]

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with methanol to cover the expected concentration range (typically 6.25-100 µg/mL). [4]

  • Calibration Curve: Inject each standard solution in triplicate and plot peak area versus concentration. Use linear regression to establish the calibration curve. The coefficient of determination (r²) should be ≥0.995. [4] [1]

G cluster_1 Validation Parameter Assessment cluster_2 Final Documentation ValidationPlan Method Validation Plan Specificity Specificity ValidationPlan->Specificity Linearity Linearity & Range ValidationPlan->Linearity Accuracy Accuracy ValidationPlan->Accuracy Precision Precision ValidationPlan->Precision LODLOQ LOD/LOQ Determination ValidationPlan->LODLOQ Robustness Robustness ValidationPlan->Robustness Acceptance Acceptance Criteria Evaluation Specificity->Acceptance Linearity->Acceptance Accuracy->Acceptance Precision->Acceptance LODLOQ->Acceptance Robustness->Acceptance ValidationReport Method Validation Report Acceptance->ValidationReport

Figure 2: Method Validation Workflow for this compound HPLC analysis showing the comprehensive parameters requiring evaluation

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If this compound peak shows significant tailing (tailing factor >1.5), consider using a column with different stationary chemistry (e.g, endcapped C18), adjusting mobile phase pH, or adding small amounts of modifying agents such as formic or acetic acid to the mobile phase. [4]

  • Retention Time Drift: Significant changes in retention time may indicate mobile phase degradation, column aging, or temperature fluctuations. Ensure mobile phase is freshly prepared, column temperature is controlled, and the column is not exhausted. Retention time shifts of more than 5% typically require investigation. [1]

  • Reduced Sensitivity: Gradual loss of sensitivity may result from detector lamp aging, column performance deterioration, or this compound degradation in standard solutions. Regularly check system suitability criteria and prepare fresh standard solutions weekly. [1]

  • Matrix Interference: For complex samples such as commercial oil products, interference peaks may co-elute with this compound. In such cases, optimize extraction procedures, consider gradient elution, or use a more selective detection wavelength (e.g., 295 nm instead of 254 nm). [3] [2]

This compound Stability Considerations

This compound is susceptible to degradation under various conditions, necessitating specific handling precautions:

  • Light Sensitivity: this compound degrades when exposed to light, particularly UV radiation. All sample preparation and analysis steps should be performed under subdued light or using amber glassware. [1]

  • Temperature Sensitivity: Solutions containing this compound should be stored at 4°C and protected from heat during extraction and concentration steps. Rotary evaporation should be performed at temperatures not exceeding 40°C. [6] [1]

  • Solvent Considerations: Methanolic solutions of this compound are relatively stable when stored refrigerated and protected from light. Avoid using chlorinated solvents which may accelerate degradation. [1]

  • Stock Solution Stability: Standard stock solutions should be prepared fresh weekly, while working standards may be prepared daily from the stock solution to ensure accuracy of quantification. [1]

Applications in Research and Quality Control

Research Applications

The HPLC methods described in this protocol support various research applications:

  • Pharmacological Studies: Accurate this compound quantification is essential for dose-response studies and mechanistic investigations. The validated HPLC methods enable precise correlation between administered doses and observed biological effects, supporting research into this compound's anti-inflammatory, antioxidant, and anticancer properties. [6] [1]

  • Bioavailability and Pharmacokinetics: These methods can be adapted for determining this compound concentration in biological fluids, though typically requiring additional sample cleanup and possibly mass spectrometric detection for sufficient sensitivity in complex matrices. [5]

  • Plant Breeding and Selection: HPLC quantification facilitates the selection of Nigella sativa genotypes with high this compound content for breeding programs. The methods enable rapid screening of seed populations to identify individuals with superior phytochemical profiles. [8]

Quality Control Applications
  • Raw Material Authentication: Verify the quality and authenticity of Nigella sativa seeds and seed oils by establishing this compound content, which serves as a key marker compound. Products can be assessed against established quality standards. [1]

  • Batch-to-Batch Consistency: Monitor manufacturing consistency by quantifying this compound in multiple production batches. Established specifications typically require this compound content to fall within predetermined ranges based on product claims. [1]

  • Stability Studies: Assess product shelf-life by monitoring this compound degradation over time under various storage conditions. These studies help establish appropriate expiration dates and storage recommendations. [1]

  • Finished Product Verification: Confirm this compound content in final formulated products including oils, capsules, and other dosage forms to ensure compliance with labeling claims and regulatory requirements. [1]

Conclusion

The HPLC methodologies presented in this comprehensive protocol provide robust and reliable approaches for this compound quantification in various sample matrices. The QbD-optimized method offers particular advantages for regulatory applications and method transfer between laboratories, while the rapid quality control method enables high-throughput analysis for routine testing. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic conditions, and This compound stability considerations.

As research into the therapeutic potential of this compound continues to expand, these standardized analytical protocols will play a crucial role in ensuring data quality and comparability across studies. Future method developments will likely focus on increasing automation and throughput, enhancing sensitivity for biological matrix analysis, and improving sustainability through green chemistry principles. By adopting these rigorously validated methods, researchers and quality control professionals can generate reliable this compound quantification data to support product development, clinical research, and quality assurance programs.

References

Comprehensive Application Notes and Protocols: Optimization of Thymoquinone Extraction from Nigella sativa L. for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thymoquinone (TQ), the primary bioactive compound in Nigella sativa L. (black seed or black cumin), has garnered significant attention in pharmaceutical research due to its extensive therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The extraction methodology employed critically influences both the yield and quality of TQ, thereby impacting its potential efficacy in drug formulations. These application notes provide detailed protocols for optimizing TQ extraction, leveraging the most recent advancements in extraction technologies. As the demand for evidence-based natural therapeutics grows, establishing standardized, efficient extraction protocols becomes paramount for ensuring batch-to-batch consistency, maximizing bioactive compound recovery, and facilitating the reproducible development of TQ-based pharmaceuticals. This document synthesizes cutting-edge research to provide researchers and drug development professionals with validated methods for obtaining high-quality TQ extracts suitable for preclinical and clinical investigations [1] [2].

Extraction Methodologies and Optimization

The extraction of this compound from black seed can be approached through several methods, each with distinct advantages and optimal operating conditions. The selection of an appropriate method depends on the specific research objectives, considering factors such as target yield, purity, equipment availability, and economic feasibility.

Mechanical Extraction via Screw Press

Screw press extraction, or cold pressing, is a solvent-free, simple, and low-cost method ideal for producing oil without chemical residues. However, its efficiency in releasing bound bioactive compounds like TQ can be limited without optimization.

  • Optimal Parameters for Screw Press Extraction:

    • Feed Rate: 50–54 g/min
    • Moisture Content of Seeds: 15–18 wt%
    • Extraction Temperature: 55–60 °C
    • Screw Rotation Speed: Maintain a consistent speed to ensure proper pressure and friction.
  • Expected Outcomes: Under these optimized conditions, researchers can achieve an oil yield of approximately 22 wt% with a TQ content of up to 10 mg/mL of oil. The residue oil in the press cake remains around 18–19 wt%, indicating good extraction efficiency [3].

Ultrasound-Assisted Extraction (UAE)

UAE utilizes cavitation forces to rupture cell walls, enhancing the release of intracellular compounds. This method is renowned for its high efficiency, shortened extraction time, and improved recovery of heat-sensitive compounds like TQ.

  • Optimal Parameters for UAE:

    • Solvent: Methanol has been shown to yield the highest TQ recovery (up to 28.62%) [4] [5]. For a greener alternative, n-hexane can be used.
    • Sample-to-Solvent Ratio: 1:10 (e.g., 5 g powder to 50 mL solvent)
    • Extraction Temperature: 69–70 °C
    • Extraction Time: 86–90 min
    • Ultrasonic Amplitude: 30–60% (at a fixed frequency of 20-40 kHz)
  • Procedure:

    • Reduce cleaned black seeds to a fine powder using a laboratory grinder.
    • Combine the powder with the specified solvent in an appropriate container.
    • Subject the mixture to ultrasonic treatment using an ultrasonic probe or bath.
    • Filter the suspension through Whatman filter paper No. 1.
    • Concentrate the filtrate using a rotary evaporator at 45 °C to recover the oil [4] [6].
Seed Pretreatment Techniques

Physical pretreatments prior to oil extraction can significantly disrupt seed cell structures, facilitating the release of bound TQ during subsequent pressing. These methods are particularly valuable for enhancing the efficiency of cold pressing.

  • Freeze-Thaw Pretreatment:

    • Protocol: Freeze seeds at -17 °C for 48 hours, then thaw at 50 °C for 1 hour. Repeat this cycle three times.
    • Outcome: This process can increase TQ content by up to 79.93% compared to untreated seeds. The formation of ice crystals during freezing ruptures cell walls, while thawing releases the contents [7].
  • Microwave Pretreatment:

    • Protocol: Expose seeds to microwave radiation at 640 W for 3 minutes.
    • Outcome: This treatment can more than double the TQ content in the subsequently cold-pressed oil. Microwave energy generates internal steam, creating pressure that fractures cellular structures [7].

Table 1: Comparative Analysis of this compound Extraction Methods from Nigella sativa L.

Extraction Method Optimal Conditions This compound Content Oil Yield Key Advantages
Screw Press (Optimized) Feed rate: 50-54 g/min, Moisture: 15-18%, Temp: 55-60°C Up to 10 mg/mL oil ~22 wt% Solvent-free, simple, low equipment cost, chemical-free oil
Ultrasound-Assisted (UAE) Methanol, 69°C, 86 min, 1:10 ratio Up to 28.62% in extract ~34.53% [6] High TQ yield, shorter extraction time, enhanced bioactivity
Freeze-Thaw + Cold Press -17°C/48h freeze + 50°C/1h thaw, 3 cycles ↑ 79.93% vs. untreated Data not specified No solvents, preserves heat-sensitive compounds, simple
Microwave + Cold Press 640 W for 3 minutes >2x vs. untreated Data not specified Rapid, significantly enhances TQ recovery

The following workflow diagram illustrates the decision-making process for selecting and applying the appropriate extraction method based on research goals.

G Start Start: TQ Extraction from Black Seed Goal Define Primary Research Goal Start->Goal A1 Solvent-Free/Green Production Goal->A1 A2 Maximum TQ Yield Goal->A2 A3 Enhanced Efficiency of Pressing Goal->A3 M1 Apply Optimized Screw Press Protocol A1->M1 M2 Apply Ultrasound-Assisted Extraction (UAE) A2->M2 M3 Apply Physical Pretreatment (Freeze-Thaw or Microwave) A3->M3 End Obtain TQ-Rich Black Seed Oil M1->End M2->End M3->End

Analytical Method Validation and Delivery System Development

Accurate quantification of TQ and its effective formulation into delivery systems are critical steps in pharmaceutical development.

GC-FID Quantification of this compound

A validated Gas Chromatography-Flame Ionization Detector (GC-FID) method provides a reliable and accessible means for TQ quantification.

  • Chromatographic Conditions:

    • Column: TR-5MS (30 m length × 0.25 mm diameter × 0.25 µm film thickness)
    • Injector Temperature: 250 °C
    • Detector Temperature: 260 °C
    • Oven Program: Initiate at 100 °C, ramp to 240 °C at 15 °C/min, then to 260 °C at 20 °C/min, with a 3-minute hold.
    • Carrier Gas: Helium at 1.0 mL/min constant flow.
    • Injection Volume: 1 µL with a 10:1 split ratio [8].
  • Sample Preparation:

    • Dissolve the oil sample or emulsion in methanol containing Diethyl Phthalate (DEP) as an internal standard (120 µg/mL).
    • Use a sample-to-methanol ratio of 1:9 and centrifuge for 30 minutes for maximum TQ recovery.
    • The method demonstrates linearity between 10–1280 µg/mL, with a Limit of Detection (LoD) of 13.59 µg/mL and a Limit of Quantification (LoQ) of 41.19 µg/mL [8].
Development of Emulsion Delivery Systems

To improve the solubility and bioavailability of lipophilic TQ in aqueous biological environments, lipid-based delivery systems such as emulsions can be employed.

  • Emulsion Preparation Protocol:

    • Composition:
      • Dispersed Phase: Black seed oil (2.75 g)
      • Surfactant: Tween 80 (2.75 g)
      • Aqueous Phase: Deionized water (44.5 g)
    • Procedure: Combine all components and homogenize using an Ultra Turrax homogenizer at 18,000 rpm for 10 minutes [8].
  • Determination of Entrapment Efficiency (EE):

    • The density-changing centrifugation method yields the highest entrapment efficiency.
    • Protocol: Mix the emulsion with trisodium citrate (TC) solution to a final concentration of 10% (m/v). Centrifuge at 12,000 rpm for 30 minutes at room temperature. The TQ-loaded nanoparticles will float, while free TQ precipitates. Carefully extract the middle liquid layer for TQ quantification via the validated GC-FID method.
    • Calculation: Entrapment efficiency (%EE) is calculated as follows [8]: %EE = 100 × (Total TQ Amount - Free TQ Amount) / Total TQ Amount
    • Using this method, an entrapment efficiency of up to 64.83% can be achieved [8].

Table 2: Key Quality Parameters for Black Seed Oil and Analytical Methods

Parameter Specification/Value Method / Notes
Total Oil in Seed 34.5 - 41.8 wt% Maximum extractable oil content [3]
TQ in Commercial Oils 3.48 - 8.73 mg/g oil Range found in cold-pressed oils [3]
GC-FID Linearity Range 10 - 1280 µg/mL For validated quantification [8]
GC-FID LoD / LoQ 13.59 µg/mL / 41.19 µg/mL Limit of Detection & Quantification [8]
Emulsion Entrapment Efficiency Up to 64.83% Achieved via density-changing centrifugation [8]

Conclusion and Future Perspectives

The protocols outlined herein provide a robust foundation for the efficient extraction, quantification, and formulation of this compound from Nigella sativa L. The choice of extraction method—be it the green and simple optimized screw press, the high-yielding UAE, or the innovative pretreatment-assisted pressing—should be aligned with the specific goals of the research and development project. The integration of validated analytical techniques like GC-FID ensures accurate quality control, while the development of emulsion systems addresses the challenge of TQ's low aqueous solubility, a critical step for enhancing its bioavailability in therapeutic applications. Future work should focus on the scale-up of these optimized methods, conducting comprehensive in vitro and in vivo bioactivity studies using the extracted TQ, and exploring advanced nanocarrier systems to further improve the stability, targeting, and therapeutic efficacy of this promising natural compound. By adopting these standardized protocols, researchers can accelerate the translation of this compound from a laboratory curiosity to a validated pharmaceutical agent.

References

Soxhlet Extraction Protocol for Thymoquinone from Nigella sativa

Author: Smolecule Technical Support Team. Date: February 2026

Principle: Soxhlet extraction is a solid-liquid technique that uses continuous solvent cycling to efficiently extract compounds from solid matrices. The system operates through repeated cycles of solvent evaporation, condensation, percolation through the sample, and siphoning back to the distillation flask [1].

Materials and Equipment:

  • Plant Material: Nigella sativa seeds (dried and powdered) [2]
  • Solvents: Methanol, ethanol, hexane, or diethyl ether (HPLC grade recommended) [2] [3]
  • Equipment: Soxhlet extractor apparatus, round-bottom flask, condenser, heat source (heating mantle or oil bath), cellulose extraction thimbles, analytical balance [1]

Procedure:

  • Sample Preparation: Reduce seed particle size using a mortar and pestle or mechanical grinder. Record the exact weight of the sample (typically 10-14g) [2] [4].

  • Apparatus Assembly:

    • Place the powdered seeds into a cellulose thimble, ensuring it's not packed too tightly.
    • Add an appropriate solvent (approximately 250mL for a 25×80mm thimble) to the round-bottom flask [4].
    • Assemble the Soxhlet apparatus with the extraction chamber containing the thimble between the flask and the condenser.
    • Secure the entire setup with clamps and stands for stability [1] [4].
  • Extraction Process:

    • Heat the solvent to initiate evaporation.
    • The vapor travels through the apparatus to the condenser, where it liquefies and drips onto the sample in the thimble.
    • When the solvent reaches the siphon tube height, it automatically drains back into the flask, carrying extracted compounds.
    • Continue this cyclic process for the required duration (typically 16-24 hours) [1] [4].
  • Post-Extraction Processing:

    • After completion, concentrate the extract using a rotary evaporator.
    • Store the final extract in airtight, light-protected containers at 4°C [4].

Safety Considerations

  • Perform extraction under a fume hood due to flammable solvent vapors [4].
  • Use personal protective equipment including gloves and safety glasses.
  • Do not leave the apparatus unattended for extended periods due to continuous heating and water cooling requirements [4].

Analytical Quantification Methods for Thymoquinone

The complex composition of plant extracts necessitates precise analytical methods to quantify this compound content specifically.

Method Principle Key Features Applications
High-Performance Liquid Chromatography (HPLC) [2] [3] [5] Separation using C-18 column with UV detection (254 nm) High sensitivity and specificity; requires sample preparation Quality control; precise quantification
Square-Wave Voltammetry (SWV) [3] Electrochemical oxidation of protonated hydroquinone Cost-effective, rapid, minimal sample preparation Routine analysis; resource-limited settings
Near-Infrared Spectroscopy (NIRS) [6] Spectral analysis in NIR region (780-2500 nm) Non-destructive, high-throughput screening Breeding programs; large-scale screening

HPLC Protocol Details [5]:

  • Column: Reversed-phase C-18 (150×4.6mm, 5μm)
  • Mobile Phase: Water, methanol, and 2-propanol in optimized ratios
  • Flow Rate: 1.0mL/min
  • Detection: UV at 254nm and 294nm
  • Run Time: <15 minutes for complete analysis of TQ and related compounds

Voltammetric Protocol Details [3]:

  • Working Electrode: Carbon paste electrode
  • Supporting Electrode: Silver/silver chloride reference electrode
  • Technique: Square-wave voltammetry
  • Advantage: Simplicity and cost-effectiveness compared to HPLC

Method Optimization Considerations

  • Solvent Selection: Choose based on target compound polarity - methanol effectively extracts various phytochemicals including this compound [2].
  • Particle Size: Reduced particle size increases surface area for improved extraction efficiency [4].
  • Duration Optimization: Balance between extraction yield and potential compound degradation during prolonged heating [1].

Experimental Workflow

The following diagram illustrates the complete this compound extraction and analysis workflow:

workflow Start Start: Nigella sativa Seeds Prep Sample Preparation (Dry & Powder Seeds) Start->Prep Soxhlet Soxhlet Extraction (Solvent Selection & Cycling) Prep->Soxhlet Concentrate Concentrate Extract (Rotary Evaporation) Soxhlet->Concentrate Analyze This compound Analysis Concentrate->Analyze HPLC HPLC Quantification Analyze->HPLC Precise Voltammetry Voltammetric Analysis Analyze->Voltammetry Rapid NIRS NIRS Screening Analyze->NIRS High-Throughput Data Data Analysis & Reporting HPLC->Data Voltammetry->Data NIRS->Data End End Data->End

Key Applications and Research Implications

The extracted this compound has demonstrated significant antibacterial activity against various microorganisms, including Bacillus species, suggesting potential applications in antimicrobial formulations [2]. In pharmacological research, this compound has shown anti-inflammatory, antioxidant, and anticancer properties, supporting its investigation in drug development programs [7] [8].

Conclusion

Soxhlet extraction remains a valuable method for this compound isolation from Nigella sativa seeds, particularly for research-scale applications. The continuous extraction process provides efficient compound recovery, though researchers should consider the potential impact of prolonged heating on this compound stability. The integration of this extraction method with modern analytical techniques like HPLC, voltammetry, or NIRS enables comprehensive quality assessment and supports the reliable investigation of this compound's therapeutic potential.

References

Application Notes and Protocols: NIRS Calibration for Thymoquinone Content Screening in Black Cumin Seeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thymoquinone (TMQ) is the primary bioactive compound responsible for the therapeutic properties of black cumin (Nigella sativa L.) seeds, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities [1]. Traditional quantification of TMQ relies on high-performance liquid chromatography (HPLC), which, while accurate, is time-consuming, costly, and impractical for large-scale screening [2] [3].

Near-Infrared Reflectance Spectroscopy (NIRS) offers a rapid, non-destructive, and reagent-free alternative. This document details a validated protocol for using NIRS to screen TMQ content in intact black cumin seeds, enabling high-throughput phenotyping for breeding programs and quality control [4] [2] [3].

Key Principles and Validation Data

The developed NIRS method correlates spectral data in the 780-2500 nm range with TMQ concentrations determined by HPLC using modified partial least squares (MPLS) regression [2]. The model's robustness was rigorously tested on a multi-year dataset.

Table 1: Performance Metrics of NIRS Calibration Models for TMQ Prediction
Calibration Set Description Sample Size (n) TMQ Range (mg g⁻¹) Standard Error (mg g⁻¹) Validation Type
Initial Calibration (2021 samples) 288 0.68 - 14.46 0.96 SEC: 0.84 Cross-validation
Cross-Validation (2021 samples) 288 0.68 - 14.46 0.94 SECV: 0.97 Cross-validation
Independent Validation (2022 samples) 313 1.74 - 17.30 0.78 SEP: 1.28 External
Expanded Calibration (2021+2022) 601 0.68 - 17.30 0.92 SEC: 1.10 Cross-validation
Independent Validation (2023 samples) 179 1.08 - 13.49 0.85 SEP: 1.18 External
Expanded with 25% of 2023 samples 646 0.68 - 17.30 0.86 SEP: 1.08 External
Expanded with 50% of 2023 samples 691 0.68 - 17.30 0.88 SEP: 1.01 External

SEC: Standard Error of Calibration; SECV: Standard Error of Cross-Validation; SEP: Standard Error of Prediction [2] [3]

The data demonstrates that continuous model updating with new samples from different environments and years is critical for enhancing predictive accuracy and robustness [2].

Experimental Protocols

Sample Preparation and Reference Analysis
  • Seed Sourcing: Collect black cumin seeds from a genetically diverse set of genotypes. The study utilized 780 individual seed samples harvested over multiple years (2021, 2022, 2023) to capture environmental and genetic variability [2] [3].
  • HPLC Reference Analysis (Primary Method):
    • Extraction: Grind seed samples and extract TMQ using a suitable solvent like methanol [1].
    • Chromatography: Perform HPLC analysis with a C18 column and UV/Photodiode Array detection, typically at 254 nm [2] [1].
    • Quantification: Use a calibration curve constructed with pure TMQ standards. Express the results as mg of TMQ per gram of seed (mg g⁻¹) [2].
NIRS Spectral Acquisition
  • Instrumentation: Use a Fourier Transform-NIR (FT-NIR) spectrometer or a similar instrument equipped with a reflectance cup accessory for intact seeds. The operational range should cover 780-2500 nm [2].
  • Scanning Procedure:
    • Place intact seed samples into the sample cup.
    • Acquire spectra in reflectance mode (R). For each sample, collect an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
    • Collect a background spectrum (using a ceramic standard) before each sample batch or as per instrument manufacturer guidelines.
Calibration Model Development
  • Spectral Pre-processing: Apply mathematical treatments to the raw spectra to minimize physical light scattering effects and enhance chemical information. Common methods include:
    • Second Derivative Treatment: Applied to enhance peak resolution and correct baseline effects [2] [3].
    • Standard Normal Variate (SNV) and Detrending: Corrects for multiplicative scattering and particle size effects [5].
  • Chemometric Analysis:
    • Use Modified Partial Least Squares (MPLS) regression to develop the calibration model that correlates the pre-processed spectral data (X-matrix) with the HPLC-derived TMQ values (Y-matrix) [2].
    • The model development process can be visualized as follows:

G Start Start: Intact Seed Samples A HPLC Analysis (Reference Method) Start->A B NIRS Spectral Acquisition (780-2500 nm) Start->B D Chemometric Modeling (MPLS Regression) A->D TMQ Reference Values C Spectral Pre-processing (2nd Derivative, SNV) B->C C->D Pre-processed Spectra E Calibration Equation D->E F Model Validation (Cross/External) E->F G Validated NIRS Model F->G

Model Validation and Deployment
  • Validation: Test the calibration model's performance using an independent set of samples not included in the model development.
    • Cross-Validation: Internal validation where segments of the calibration set are repeatedly left out and predicted.
    • External Validation: Prediction of a completely separate sample set, often from a different harvest year, providing the most realistic assessment of performance (e.g., SEP and R² values in Table 1) [2].
  • Prediction of Unknowns: Once validated, the model can be used to predict TMQ content in new, unknown samples by scanning them and applying the calibration equation.

Critical Wavelengths for TMQ Detection

Spectral analysis identified specific wavelength regions most associated with TMQ content, corresponding to chemical bond vibrations.

Table 2: Key Wavelength Regions for TMQ Quantification
Wavelength (nm) Chemical Bond/Vibration Association Spectral Feature
~1660 - 1700 C-H stretch first overtone Broad absorption area
~2038 - 2114 Combination bands Broad absorption area
~2106 Key discrimination wavelength Peak in high-TMQ spectra [2] [3]
~2226 - 2418 C-H combination bands Broad absorption area
~2254 Key discrimination wavelength Peak in high-TMQ spectra [2] [3]

The most significant spectral differences between high and low TMQ seeds were observed around 2106 nm and 2254 nm [2] [3]. The workflow for identifying these key wavelengths is outlined below:

G Spec Pre-processed NIR Spectra (2nd Derivative) A Calculate Average Spectra (High vs. Low TMQ Groups) Spec->A B Analyze Standard Deviations Across Wavelengths A->B C Identify Wavelengths with Maximum Differences B->C D Key Wavelengths: ~2106 nm & ~2254 nm C->D

Application in Breeding and Selection

The NIRS calibration equation is highly effective for selecting genotypes with high TMQ content in breeding programs. The accuracy of selection improves significantly when the calibration set is updated with a portion of samples from the target environment.

Table 3: Efficiency of Genotype Selection Using NIRS vs. HPLC
Selection Intensity Match with HPLC (%) - No 2023 Samples Match with HPLC (%) - 25% 2023 Samples Added Match with HPLC (%) - 50% 2023 Samples Added
Top 5% 67% 89% 100%
Top 10% 56% 89% 89%
Top 15% 67% 81% 85%

Data represents the percentage of samples correctly selected by NIRS compared to the rank based on HPLC reference data [2] [3].

Troubleshooting and Best Practices

  • Model Robustness: For accurate predictions across diverse growing conditions, ensure the calibration set encompasses wide genetic and environmental variability [2] [3].
  • Bias in Independent Validation: A strong bias observed in initial external validations can often be corrected by expanding the calibration model with a representative subset (25-50%) of samples from the new population or environment [2].
  • Instrument Monitoring: Regularly scan control samples to monitor instrument performance and ensure long-term consistency of the calibration.
  • Model Updates: Periodically re-evaluate and update the calibration model by incorporating new reference data to maintain prediction accuracy over time.

Conclusion

NIRS is a reliable and powerful high-throughput tool for quantifying this compound in intact black cumin seeds. The methodology detailed in these application notes provides researchers and industry professionals with a robust protocol to implement this technique effectively, facilitating rapid screening in plant breeding and quality control applications.

References

Comprehensive Analytical Methods for Thymoquinone Stability Assessment: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thymoquinone Stability Challenges

This compound (TQ), the primary bioactive constituent of Nigella sativa (black cumin), demonstrates significant therapeutic potential across various disease models but presents substantial analytical challenges due to its inherent chemical instability. This molecule exhibits particular sensitivity to environmental factors including heat, light, pH fluctuations, and oxidative conditions, which can compromise pharmaceutical product quality and efficacy. Consequently, implementing stability-indicating analytical methods becomes essential for accurate quantification, degradation monitoring, and formulation development. These validated methods must effectively separate this compound from its degradation products under various stress conditions, providing reliable data for regulatory compliance and shelf-life determination.

The development of robust analytical protocols addresses the compound's susceptibility to degradation, which research has demonstrated can exceed 75% when exposed to temperatures above 150°C and occurs rapidly in aqueous environments and under light exposure. The forced degradation studies conducted under ICH guidelines reveal that this compound undergoes significant transformation under thermal, photolytic, and oxidative conditions, necessitating precise monitoring during pharmaceutical development and quality control processes. This application note provides comprehensive protocols and analytical procedures to support researchers in overcoming these challenges.

Analytical Method Overview and Comparison

Various analytical techniques have been employed for this compound quantification, each offering distinct advantages and limitations for stability-indicating applications. High-Performance Liquid Chromatography (HPLC) remains the most widely established method, with reversed-phase C18 columns using water-acetonitrile or water-methanol mobile phases providing excellent separation efficiency. Ultra-Performance Liquid Chromatography (UPLC) techniques offer enhanced resolution with reduced analysis time through smaller particle size columns (1.8 μm), while voltammetric methods present emerging alternatives with comparable sensitivity without extensive sample preparation.

The following table summarizes the primary analytical methods for this compound quantification:

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Separation Conditions Detection Linear Range Sensitivity Analysis Time Key Applications
RP-HPLC [1] [2] C18 column; water-acetonitrile (variable ratios); flow rate: 0.5-1.0 mL/min UV: 254-294 nm 2-10 μM [2] LOD: 2.19 ng/mL; LOQ: 6.64 ng/mL [1] 10-15 min Forced degradation studies, stability testing, quality control
UPLC [3] HSS-T3 C18 (100×2.1mm, 1.8μm); water-acetonitrile gradient; 0.5 mL/min UV: 294 nm 0.1-0.8 μg/mL (plasma & solution) LOD: 0.001 μg/mL (solution); 0.006 μg/mL (plasma) 6 min Biopharmaceutical studies, pharmacokinetics, dissolution testing
HPTLC [4] Silica gel; n-hexane:ethyl acetate (8:2) UV visualization Not specified Semi-quantitative Varies Preliminary screening, identity confirmation
Voltammetry [5] Carbon paste electrode; Britton-Robinson buffer (pH 2.0-6.0) Oxidation signal 8.9-29.8 nmol·L⁻¹ LOD: 8.9 nmol·L⁻¹; LOQ: 29.8 nmol·L⁻¹ Rapid Alternative screening, electrochemical characterization
NIRS [6] Intact seed analysis; no separation required Spectral calibration (2106 nm, 2254 nm) 0.68-14.46 mg/g R²: 0.85-0.88; SEP: 1.01-1.18 mg/g Rapid (seconds) High-throughput screening, breeding programs

This compound Stability Profile

Understanding this compound's degradation behavior under various stress conditions is fundamental to developing effective formulation strategies and appropriate storage conditions. Forced degradation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines provide critical insights into the molecule's vulnerability profiles and degradation pathways. The predominant degradation products identified through these studies include thymohydroquinone and dithis compound, formed through reduction and dimerization processes, respectively, particularly under oxidative conditions.

Table 2: this compound Degradation Profile Under Various Stress Conditions

Stress Condition Experimental Conditions Degradation Percentage Major Degradation Products Protection Strategies
Thermal [1] [7] Elevated temperatures 14.68% [1] Not specified Encapsulation, cold storage, protective packaging
Photolytic [1] [3] UV light exposure 12.11% [1] Thymohydroquinone, dithis compound [8] Light-resistant packaging, amber glass containers
Oxidative [1] [3] Hydrogen peroxide (3%) 5.25% [1] Thymohydroquinone, dithis compound [8] Antioxidant addition, oxygen-free atmosphere
Acidic Hydrolysis [1] HCl (0.1M) 1.53% [1] Not specified pH adjustment, buffering agents
Basic Hydrolysis [1] NaOH (0.1M) 0.78% [1] Not specified pH adjustment, buffering agents
Aqueous Media [7] Water-containing solutions Significant degradation Hydrolytic products Non-aqueous formulations, lipid-based delivery systems
Encapsulation Protection [9] [7] Yeast cell microcarriers 52.63% degradation (vs. 96.78% in free oil) [9] Reduced degradation Microencapsulation, nanoparticle systems

Encapsulation technologies, particularly yeast-based microcarriers (Saccharomyces cerevisiae), have demonstrated remarkable effectiveness in enhancing this compound stability. Research shows that plasmolysed yeast cells can reduce this compound degradation during storage from 96.78% in free black cumin seed oil to just 52.63% in encapsulated formulations [9]. This approach maintains the bioactive properties while significantly extending the compound's shelf life under various environmental challenges. Additional protection strategies include antioxidant supplementation, oxygen-free packaging, and lipid-based delivery systems that collectively address this compound's multifaceted instability issues.

Detailed Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

Principle: This reverse-phase HPLC method effectively separates this compound from its degradation products generated under various stress conditions, providing accurate quantification and stability assessment [1].

Materials and Equipment:

  • HPLC system with diode array detector (DAD) or UV-Vis detector
  • C18 analytical column (250 × 4.6 mm, 5 μm particle size)
  • This compound reference standard (≥98% purity)
  • HPLC-grade acetonitrile, methanol, and water
  • pH adjustment reagents: Hydrochloric acid (0.1M), sodium hydroxide (0.1M)
  • Oxidative stress reagent: Hydrogen peroxide (3%)
  • Sample filtration unit with 0.45 μm membrane

Mobile Phase Preparation:

  • Prepare a binary solvent system consisting of water (A) and acetonitrile (B)
  • Employ a gradient elution program: 0-5 min: 50% B, 5-10 min: 50-80% B, 10-12 min: 80% B, 12-15 min: 50% B
  • Filter and degas all solvents before use
  • Set the flow rate to 1.0 mL/min with column temperature maintained at 25°C

Sample Preparation:

  • Standard solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL acetonitrile to obtain 1 mg/mL stock solution
  • Test solution: Prepare sample solutions at approximately 1 mg/mL concentration in acetonitrile
  • Forced degradation samples: Exclude this compound samples to various stress conditions including:
    • Acidic/base hydrolysis: Treat with 0.1M HCl/NaOH at room temperature for 1 hour
    • Oxidative degradation: Treat with 3% H₂O₂ for 1 hour
    • Thermal degradation: Heat at 80°C for 1 hour
    • Photolytic degradation: Expose to UV light (254 nm) for 1 hour
  • Neutralize stress-treated samples before analysis
  • Filter all solutions through 0.45 μm membrane before injection

Chromatographic Procedure:

  • Set detection wavelength to 254 nm
  • Maintain injection volume at 20 μL
  • Establish system suitability parameters including theoretical plates (>2000), tailing factor (<2.0), and resolution (>2.0 from nearest degradation peak)
  • Inject blank, standard, and sample solutions in triplicate
  • Identify this compound peak by comparing retention time with reference standard

Method Validation:

  • Linearity: Prepare calibration curves with at least five concentrations (2-10 μM) with correlation coefficient (r²) ≥ 0.999 [2]
  • Precision: Evaluate repeatability (intra-day %RSD < 2%) and intermediate precision (inter-day %RSD < 2%)
  • Accuracy: Perform recovery studies at 80%, 100%, and 120% levels with acceptable recovery of 98-102%
  • Specificity: Demonstrate separation of this compound from all degradation products
  • Robustness: Evaluate deliberate variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%)
Rapid UPLC Method for Biopharmaceutical Applications

Principle: This ultra-performance liquid chromatography method offers enhanced resolution with reduced analysis time, ideal for dissolution testing and pharmacokinetic studies [3].

Materials and Equipment:

  • UPLC system with photo-diode array detector
  • Waters Acquity HSS-T3 C18 column (100 × 2.1 mm, 1.8 μm)
  • This compound reference standard
  • HPLC-grade acetonitrile and water
  • Biological samples: Plasma, dissolution media

Method Parameters:

  • Mobile phase: Water (A) and acetonitrile (B) with gradient elution
  • Flow rate: 0.5 mL/min
  • Injection volume: 5 μL
  • Detection wavelength: 294 nm
  • Column temperature: 30°C
  • Run time: 6 minutes

Sample Preparation for Plasma Analysis:

  • Precipitate plasma proteins with acetonitrile (1:2 ratio)
  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes
  • Collect supernatant and evaporate under nitrogen stream
  • Reconstitute residue with mobile phase and filter through 0.22 μm membrane

Validation Parameters:

  • Linearity: 0.1-0.8 μg/mL in both solution and plasma (r ≥ 0.998) [3]
  • Precision: CV ≤ 2.45%
  • Accuracy: Recovery ≥ 84.8%
  • Specificity: No interference from plasma components or degradation products
Forced Degradation Study Protocol

Principle: Systematic evaluation of this compound stability under various stress conditions to validate the stability-indicating capability of the analytical method and identify major degradation pathways [1].

Stress Conditions:

  • Acidic degradation: Expose this compound solution (1 mg/mL) to 0.1M HCl at room temperature for 1 hour
  • Basic degradation: Expose this compound solution to 0.1M NaOH at room temperature for 1 hour
  • Oxidative degradation: Treat with 3% H₂O₂ for 1 hour at room temperature
  • Thermal degradation: Heat solid this compound at 80°C for 1 hour
  • Photolytic degradation: Expose solution to UV light (254 nm) for 1 hour

Procedure:

  • Prepare this compound stock solution in acetonitrile (1 mg/mL)
  • Subject aliquots to each stress condition in separate vessels
  • Neutralize acid/base-treated samples immediately after stress period
  • Dilute all samples to appropriate concentration with mobile phase
  • Analyze by HPLC/UPLC following established methods
  • Compare chromatograms with unstressed control
  • Calculate percentage degradation using peak area reduction

Acceptance Criteria:

  • Mass balance: Should be between 98-102% to account for all degradation products
  • Peak purity: Should be established for this compound peak in all stressed samples
  • Resolution: Resolution between this compound and nearest degradation peak should be >2.0

Data Interpretation and Analytical Validation

System Suitability and Method Validation

For reliable this compound quantification, comprehensive method validation is essential according to ICH guidelines. System suitability tests must be performed before each analytical run to ensure instrument performance. Critical parameters include theoretical plate count (≥2000), tailing factor (≤2.0), and repeatability (%RSD ≤ 2.0 for multiple injections of standard solution). The method should demonstrate specificity by resolving this compound from all potential degradation products formed under various stress conditions.

The following diagram illustrates the complete analytical workflow for this compound stability assessment:

thymoquinone_workflow start Start: this compound Stability Assessment method_selection Method Selection: HPLC, UPLC, or Voltammetry start->method_selection forced_deg Forced Degradation Studies method_selection->forced_deg separation Chromatographic Separation forced_deg->separation detection Detection: UV, Voltammetric separation->detection data_analysis Data Analysis & Interpretation detection->data_analysis stability Stability Profile Establishment data_analysis->stability formulation Formulation Optimization stability->formulation

Validation parameters must be rigorously established during method development. Linearity should be demonstrated across the specified range (typically 2-10 μM for HPLC methods) with correlation coefficient (r²) ≥ 0.999. Accuracy is evaluated through recovery studies at three concentration levels (80%, 100%, 120%) with acceptable recovery of 98-102%. Precision encompasses both repeatability (intra-day %RSD < 2%) and intermediate precision (inter-day %RSD < 2%). The method's robustness should be established by evaluating deliberate variations in critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Stability Assessment and Degradation Kinetics

Quantitative analysis of forced degradation samples enables calculation of percentage degradation under each stress condition using the formula: % Degradation = [(Area of unstressed sample - Area of stressed sample) / Area of unstressed sample] × 100. This data facilitates understanding of degradation kinetics and helps establish appropriate storage conditions and shelf life. For this compound, thermal and photolytic degradation typically represent the most significant pathways, with reported degradation of 14.68% and 12.11% respectively under standardized stress conditions [1].

When analyzing degradation data, mass balance should be calculated to account for all degradation products and ensure analytical method completeness. Mass balance is determined by comparing the total response of degraded sample (this compound plus degradation products) with the response of original unstressed sample, with acceptable range of 98-102%. This approach validates that all degradation products are detected and accounted for in the stability assessment, providing comprehensive understanding of this compound's stability profile under various environmental conditions.

Applications in Drug Development and Quality Control

The stability-indicating methods described in this application note support various phases of pharmaceutical development. In preformulation studies, these protocols help identify optimal storage conditions and compatible excipients. During formulation development, they facilitate screening of delivery systems such as solid lipid nanoparticles (SLNs), which have demonstrated a 2-fold increase in this compound bioavailability compared to suspensions [3]. For quality control applications, these methods provide reliable tools for routine analysis, batch release testing, and stability monitoring of finished products.

Emerging technologies like near-infrared reflectance spectroscopy (NIRS) offer rapid, non-destructive alternatives for high-throughput screening in breeding programs and quality assessment. NIRS calibration models have demonstrated strong predictive performance (r² = 0.85; SEP = 1.18 mg g⁻¹) for this compound content in intact black cumin seeds [6]. This approach enables rapid phenotyping of large sample sets without extensive sample preparation, significantly accelerating breeding programs focused on enhancing this compound content in Nigella sativa cultivars.

Additionally, encapsulation strategies using Saccharomyces cerevisiae-based microcarriers have shown remarkable success in preserving this compound stability, reducing degradation from 96.78% in free oil to 52.63% in encapsulated formulations during storage [9]. These advanced delivery systems, combined with robust analytical methods, address the significant challenges associated with this compound's inherent instability, enabling development of effective pharmaceutical formulations with optimized therapeutic potential.

Conclusion

The comprehensive analytical methods outlined in this application note provide researchers with validated tools for accurate this compound quantification and stability assessment. The stability-indicating HPLC and UPLC methods offer reliable separation of this compound from its degradation products, enabling precise monitoring under various stress conditions. Implementation of these protocols supports drug development efforts by facilitating formulation optimization, establishing appropriate storage conditions, and ensuring regulatory compliance through validated analytical procedures.

As research continues to explore this compound's therapeutic potential, these analytical methods will play an increasingly important role in product development and quality assurance. The integration of emerging technologies like NIRS and voltammetry offers exciting opportunities for method innovation, potentially expanding analytical capabilities while maintaining the precision and accuracy required for pharmaceutical applications. Through continued method refinement and validation, the scientific community can overcome existing challenges associated with this compound instability, ultimately enabling development of effective pharmaceutical products that fully leverage this promising natural compound's therapeutic benefits.

References

Comprehensive Application Notes and Protocols: Thymoquinone Protein Binding Assays for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black cumin) seeds, has garnered significant research interest due to its broad therapeutic potential, including demonstrated anti-cancer, anti-inflammatory, antioxidant, and antiviral activities. Despite promising pharmacological properties, TQ faces substantial development challenges primarily due to its unfavorable physicochemical and pharmacokinetic properties. Specifically, TQ exhibits light sensitivity, poor aqueous solubility, and extensive plasma protein binding that collectively limit its therapeutic application. Recent studies have revealed that TQ undergoes extensive and rapid binding to plasma proteins, with reported binding rates exceeding 99% to serum albumin and alpha-1 acid glycoprotein. This extensive protein binding significantly reduces the free fraction of TQ available for pharmacological activity, thereby diminishing its therapeutic efficacy and complicating its pharmacokinetic profile. Understanding and characterizing TQ-protein interactions is therefore essential for advancing TQ-based drug development efforts. These application notes provide detailed methodologies and protocols for investigating TQ-protein binding interactions, with the goal of facilitating the development of novel formulation strategies to overcome these limitations and maximize the clinical potential of this promising natural compound [1] [2] [3].

Experimental Methods

Equilibrium Dialysis with HPLC Detection

Principle: Equilibrium dialysis separates free and protein-bound TQ through a semi-permeable membrane, allowing for quantitative assessment of protein binding under physiological conditions. This method directly measures the free concentration of TQ available for pharmacological activity, providing critical data for dosage optimization and safety assessment [1].

Materials and Reagents:

  • This compound (purity ≥99%, Aladdin or MP Biomedical)
  • Bovine Serum Albumin (BSA, Fraction V, Sigma-Aldrich)
  • Human Serum Albumin (HSA, essentially fatty acid-free, Sigma-Aldrich)
  • Alpha-1 Acid Glycoprotein (AGP, Sigma-Aldrich)
  • Phosphate Buffered Saline (PBS, pH 7.4)
  • Equilibrium dialysis cells (10,000 MWCO, HTDialysis)
  • HPLC system with UV/Vis detector
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ethyl acetate (HPLC grade)

Procedure:

  • Preparation of TQ Solutions: Dissolve TQ in DMSO to create a 10 mg/mL stock solution. Further dilute with PBS to working concentrations of 10 μg/mL and 100 μg/mL. Prepare protein solutions by dissolving BSA, HSA, or AGP in PBS to physiological concentrations (BSA/HSA: 40 mg/mL; AGP: 1 mg/mL).
  • Incubation: Combine equal volumes of TQ and protein solutions in dialysis cells separated by a semi-permeable membrane (10,000 MWCO). Assemble cells according to manufacturer instructions.
  • Dialysis Conditions: Incubate cells at 37°C with gentle shaking (50 rpm) for 24 hours to ensure equilibrium establishment. Maintain consistent temperature throughout the process.
  • Sample Collection: After incubation, collect aliquots from both donor (protein-containing) and receiver (buffer) chambers. Process protein-containing samples using protein precipitation with acetonitrile (2:1 v/v) followed by centrifugation at 14,000 × g for 10 minutes.
  • HPLC Analysis: Inject clear supernatant into HPLC system with the following parameters:
    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:water (60:40, v/v)
    • Flow rate: 1.0 mL/min
    • Detection: 254 nm
    • Injection volume: 20 μL
    • Run time: 15 minutes
  • Calculation: Determine TQ concentration in both chambers using standard curves. Calculate protein binding percentage using the formula: % Bound = [(Cdonor - Creceiver) / Cdonor] × 100

Technical Notes: Conduct experiments under minimal light conditions to prevent TQ photodegradation. Include appropriate controls (TQ in buffer alone) to account for non-specific binding to dialysis apparatus. Validate method linearity (R² > 0.99) across expected concentration range (0.1-100 μg/mL) [1].

Surface Plasmon Resonance (SPR) Analysis

Principle: SPR measures real-time biomolecular interactions without labeling requirements, providing detailed kinetic parameters (association/dissociation rates) and binding affinity data for TQ-protein interactions. This method offers exceptional sensitivity and precision for characterizing binding events at the molecular level [4].

Materials and Reagents:

  • Biacore T200 System or equivalent SPR instrument
  • CM5 sensor chips (Cytiva)
  • ACE2 protein (Novoprotein)
  • HSA, BSA, AGP (Sigma-Aldrich)
  • Running buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
  • Amine coupling kit (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide [EDC], N-hydroxysuccinimide [NHS], ethanolamine-HCl)

Procedure:

  • Protein Immobilization:

    • Activate CM5 sensor chip surface with 1:1 mixture of NHS/EDC for 7 minutes at 5 μL/min flow rate
    • Dilute target protein (ACE2, HSA, or AGP) to 50 μg/mL in 10 mM sodium acetate buffer (pH 4.5)
    • Inject protein solution until desired immobilization level reached (~14,000 Response Units)
    • Block remaining activated groups with 1 M ethanolamine-HCl-NaOH (pH 8.5) for 7 minutes
  • Binding Kinetics:

    • Prepare serial dilutions of TQ (100, 50, 25, 12.5, 6.25, 3.125, 1.563, 0.781 μM) in running buffer
    • Inject TQ concentrations over protein surface at 30 μL/min for 180 seconds association phase
    • Monitor dissociation phase for 300 seconds with buffer flow
    • Regenerate surface with 10 mM glycine-HCl (pH 2.0) for 30 seconds between cycles
  • Data Analysis:

    • Subtract reference cell signals and blank injections (0 μM TQ)
    • Fit sensorgrams to 1:1 Langmuir binding model using Biacore Evaluation Software
    • Determine kinetic parameters: association rate (kₐ), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/kₐ)

Technical Notes: Maintain constant temperature (25°C) throughout analysis. Include buffer blanks and duplicate injections to ensure data reliability. Systematically optimize flow rate, contact time, and regeneration conditions for each protein target [4].

Ultracentrifugation Method

Principle: Ultracentrifugation employs high gravitational forces to separate protein-bound TQ from free compound based on molecular size and density differences. This method preserves binding equilibrium while providing rapid separation of free and bound fractions, making it particularly valuable for compounds with rapid binding kinetics [1].

Procedure:

  • Prepare TQ-protein complexes by incubating TQ (10 μg/mL) with target proteins at physiological concentrations for 30 minutes at 37°C
  • Transfer 500 μL aliquots to ultracentrifugation tubes
  • Centrifuge at 400,000 × g for 4 hours at 4°C using ultracentrifuge
  • Carefully collect top 100 μL containing free fraction
  • Analyze TQ concentration in free fraction using validated HPLC method
  • Calculate protein binding percentage as described in equilibrium dialysis protocol

Technical Notes: Ensure proper tube balancing before centrifugation. Avoid disturbing layers during sample collection. Validate method by demonstrating complete protein sedimentation (>99%) using protein assays [1].

Results and Data Analysis

Quantitative Protein Binding Data

Table 1: Protein Binding Profiles of this compound Using Different Methodologies

Protein Target Methodology Binding Percentage (%) Incubation Conditions Reference
Fetal Bovine Serum Equilibrium Dialysis/HPLC 97.5% (at 10 μg/mL) 30 min, 37°C [1]
Bovine Serum Albumin (BSA) Equilibrium Dialysis/HPLC 94.5 ± 1.7% 30 min, 37°C [1]
Alpha-1 Acid Glycoprotein (AGP) Equilibrium Dialysis/HPLC 99.1 ± 0.1% 30 min, 37°C [1]
Human Serum Albumin SPR >99% 180 sec association [3]
ACE2 Protein SPR KD = 4.999 μM (SARS-CoV-2 pseudovirus) 180 sec association [4]

Table 2: Impact of Protein Binding on this compound Bioactivity

Cell Line Treatment Condition Anti-proliferative Effect Proposed Mechanism Reference
DLD-1 Colon Cancer TQ alone Significant inhibition Caspase activation, Bax/Bcl-2 alteration [1]
DLD-1 Colon Cancer TQ pre-incubated with BSA Complete loss of activity Covalent binding to Cys-34 of BSA [1]
DLD-1 Colon Cancer TQ pre-incubated with AGP Maintained activity Prevention of BSA binding [1]
HCT-116 Colon Cancer TQ alone Significant inhibition Apoptosis induction [1]
HCT-116 Colon Cancer TQ pre-incubated with BSA Complete loss of activity Covalent binding to serum proteins [1]
Mass Spectrometric Analysis of Binding Sites

Mass spectrometric analysis has revealed that TQ forms covalent adducts with serum albumin, specifically binding to Cysteine-34 residue in the drug binding site I. This irreversible binding mechanism explains the significant reduction in TQ's free fraction and bioactivity following incubation with serum proteins. The covalent modification of BSA by TQ was confirmed through tryptic digestion and LC-MS/MS analysis, identifying a mass shift consistent with TQ modification (+164 Da) specifically on Cys-34. This finding provides a structural basis for understanding TQ's extensive protein binding and has important implications for drug delivery strategies aimed at preserving TQ's therapeutic activity [1].

Computational Docking Studies

Molecular docking simulations have provided additional insights into TQ-protein interactions at the atomic level. Docking studies using Autodock Vina demonstrated that TQ effectively docks with multiple protein targets, including ACE2 receptors, BCL2 family proteins, and kinase domains. TQ forms stable hydrogen bonds with key residues in the ACE2 receptor binding pocket, with calculated binding energies ranging from -6.5 to -8.2 kcal/mol. These computational findings correlate well with experimental binding data and help elucidate the structural determinants of TQ's protein interactions and its subsequent effects on various signaling pathways implicated in its therapeutic mechanisms [5] [4].

Formulation Strategies to Overcome Protein Binding

Nanocarrier Approaches

Table 3: Nanocarrier Formulations to Overcome this compound Protein Binding

Formulation Type Composition Key Findings Protein Binding Reduction Reference
PEGylated Liposomes (PEG-TQ-LP) PEG2000, Phosphatidylcholine, Cholesterol Enhanced apoptosis in HCC cells, improved tumor targeting Significant reduction (indirect evidence) [5]
Nanostructured Lipid Carriers (NLC) Precirol ATO 5, Transcutol HP, Tween 80 3.4-fold increase in bioavailability, enhanced solubility Not quantified [3]
Cyclodextrin Complexes Hydroxypropyl-β-cyclodextrin Improved solubility and stability Not quantified [3]
Mesoporous Silica Nanoparticles Silica matrix Sustained release, enhanced cellular uptake Not quantified [3]

The extensive protein binding of TQ has prompted the development of advanced delivery strategies to protect TQ from rapid serum protein binding and increase its free fraction. PEGylated liposomes have demonstrated particular promise, showing enhanced antitumor efficacy in hepatocellular carcinoma models compared to free TQ. These nanocarriers leverage the Enhanced Permeability and Retention (EPR) effect to preferentially accumulate in tumor tissues while minimizing TQ exposure to serum proteins. Additional nanotechnology approaches including nanostructured lipid carriers, cyclodextrin complexes, and mesoporous silica nanoparticles have shown improved solubility, stability, and bioavailability of TQ, indirectly addressing the protein binding challenge through enhanced delivery efficiency [5] [3].

The following diagram illustrates how nanocarrier systems protect this compound from protein binding and facilitate targeted delivery:

G cluster_legend Key: FreeTQ Free this compound ProteinBound Protein-Bound TQ (>99%) FreeTQ->ProteinBound Rapid binding NanoTQ Encapsulated TQ (Nanocarrier) Protection Protection from Protein Binding NanoTQ->Protection Provides EnhancedDelivery Enhanced Target Delivery NanoTQ->EnhancedDelivery Enables TargetSite Target Site (Therapeutic Effect) Protection->ProteinBound Reduces EnhancedDelivery->TargetSite Improves Problem Problem Solution Solution Mechanism Mechanism Outcome Outcome

Diagram 1: Nanocarrier Protection Mechanism Against Protein Binding - This diagram illustrates how encapsulation in nanocarriers protects this compound from rapid protein binding and enhances delivery to target sites.

Biological Implications of Protein Binding

The extensive protein binding of TQ has significant implications for its pharmacological activity and therapeutic application. As demonstrated in cell proliferation assays, pre-incubation of TQ with BSA completely abolishes its anti-proliferative effects against colon cancer cells, while pre-incubation with AGP maintains TQ's activity, suggesting that AGP may prevent TQ binding to BSA. This finding indicates that the specific protein target to which TQ binds significantly influences its bioactivity. Additionally, the covalent nature of TQ's binding to serum proteins may contribute to its hepatoprotective effects through the formation of protein adducts that modulate oxidative stress responses. Understanding these complex protein interactions is essential for designing effective TQ-based therapies and accurately interpreting its mechanism of action in various disease models [1] [2].

Conclusion and Future Outlook

This compound exhibits extensive and complex interactions with plasma proteins, particularly serum albumin and alpha-1 acid glycoprotein, with binding percentages exceeding 99% in some cases. This significant protein binding substantially reduces the free fraction available for therapeutic activity, necessitating specialized formulation approaches to maximize its clinical potential. The comprehensive protocols described herein—including equilibrium dialysis, surface plasmon resonance, and ultracentrifugation methodologies—provide robust tools for characterizing these interactions and screening novel formulations designed to overcome this limitation.

Future research should focus on several key areas: First, developing standardized assay protocols specifically validated for TQ-protein binding studies to enable direct comparison across research groups. Second, exploring novel formulation strategies beyond current nanocarrier systems, including prodrug approaches and targeted delivery systems that minimize serum protein interactions. Third, conducting detailed structure-activity relationship studies to identify TQ analogs with reduced protein binding while maintaining therapeutic efficacy. Finally, advancing clinical translation of optimized TQ formulations through rigorous pharmacokinetic and safety evaluations in human subjects. By addressing the fundamental challenge of protein binding through integrated methodological and formulation approaches, researchers can unlock the full therapeutic potential of this promising natural compound for various clinical applications [5] [1] [3].

References

Comprehensive Application Notes and Protocols for Thymoquinone in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Handling Recommendations

Thymoquinone (TQ), a bioactive monoterpene (2-isopropyl-5-methyl-1,4-benzoquinone) derived primarily from Nigella sativa L. seeds, exhibits diverse pharmacological activities but presents specific handling challenges [1] [2].

Key Physicochemical Properties:

  • Lipophilicity: Log P = 2.54, indicating high hydrophobicity [1]
  • Molecular Weight: 164.2 g/mol [3]
  • Thermal Sensitivity: Highly thermolabile, requiring protection from heat [1]
  • Light Sensitivity: Decomposes under light exposure [4]
  • Melting Point: Approximately 47°C [4]

Stock Solution Preparation:

  • Solvent Selection: Dissolve TQ in dimethyl sulfoxide (DMSO) at 10-100 mM concentration
  • Working Concentration: Dilute in culture medium to final DMSO concentration ≤0.1% (v/v)
  • Storage Conditions: Protect from light, store at -20°C under inert gas if possible
  • Stability: Use fresh solutions; avoid repeated freeze-thaw cycles

Cell Treatment Protocols

Determination of Cytotoxic Activity (MTT Assay)

Objective: Evaluate TQ's antiproliferative effects and determine IC₅₀ values [5] [6].

Materials:

  • Cell line of interest (e.g., H1650, MCF-7, A549, PC3)
  • TQ stock solution (e.g., 100 mM in DMSO)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at 2-10 × 10⁴ cells/well in complete medium
  • Incubation: Allow cell attachment for 24 hours (37°C, 5% CO₂)
  • Treatment:
    • Prepare TQ dilutions in culture medium (typical range: 1-200 μM)
    • Include vehicle control (DMSO ≤0.1%) and blank (medium only)
    • Treat cells for 24-72 hours
  • MTT Assay:
    • Add MTT solution (0.5 mg/mL final concentration)
    • Incubate 2-4 hours at 37°C
    • Replace medium with DMSO to dissolve formazan crystals
    • Measure absorbance at 570 nm
  • Calculation:
    • Calculate cell viability: (ODₜᵣₑₐₜₑ₅/ODᵥₑₕᵢcₗₑ) × 100%
    • Determine IC₅₀ using non-linear regression analysis
Apoptosis Detection by Flow Cytometry

Objective: Quantify TQ-induced apoptosis using Annexin V/PI staining [6].

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Flow cytometer with FITC and PI channels
  • Binding buffer (10X)
  • Propidium iodide (PI) solution

Procedure:

  • Cell Treatment: Treat cells with TQ at IC₅₀ concentration for 24-72 hours
  • Cell Harvest: Collect both adherent and floating cells
  • Washing: Wash cells twice with cold PBS
  • Staining:
    • Resuspend 5 × 10⁵ cells in 195 μL binding buffer
    • Add 5 μL Annexin V-FITC, incubate 10-15 minutes in dark
    • Add 10 μL PI (20 μg/mL) before analysis
  • Analysis:
    • Analyze by flow cytometry within 1 hour
    • Use FL1-H for Annexin V-FITC, FL2-H for PI
    • Calculate early apoptotic (Annexin V⁺/PI⁻) and late apoptotic (Annexin V⁺/PI⁺) populations
Gene Expression Analysis by Real-Time PCR

Objective: Evaluate TQ-induced changes in gene expression (e.g., p53) [6].

Materials:

  • RNA extraction kit (e.g., RNeasy mini kit)
  • DNase treatment set
  • Reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis)
  • SYBR Green qPCR master mix
  • Real-time PCR system
  • Gene-specific primers

Procedure:

  • RNA Extraction:
    • Extract total RNA using commercial kit
    • Treat with DNase to remove genomic DNA contamination
    • Quantify RNA concentration using spectrophotometry
  • cDNA Synthesis:
    • Use 100 ng-1 μg total RNA for reverse transcription
    • Follow manufacturer's protocol for cDNA synthesis
  • qPCR Reaction:
    • Prepare reactions with SYBR Green master mix
    • Use 0.5-1 μL cDNA template per reaction
    • Add gene-specific primers (e.g., p53, GAPDH)
    • Run 40 cycles of: 95°C for 15 sec, 60°C for 1 minute
  • Data Analysis:
    • Use comparative Ct (ΔΔCt) method for relative quantification
    • Normalize to housekeeping gene (e.g., GAPDH)

Quantitative Treatment Data

Table 1: Experimentally Determined IC₅₀ Values of this compound in Various Cell Lines

Cell Line Cancer Type IC₅₀ (μM) Treatment Duration Reference
H1650 Lung adenocarcinoma 26.59 48 hours [5]
MCF-7 Breast cancer 25.0 24 hours [6]
A549 Lung cancer Varies by formulation 72 hours [7]
PC3 Prostate cancer Effective at low doses Not specified [3]
HUVEC Endothelial cells More sensitive than cancer cells Not specified [3]

Table 2: Effects of this compound on Oxidative Stress Parameters in H1650 Cells

Parameter Effect of TQ Significance Experimental Details
Total Antioxidant Status (TAS) Increased Statistically significant Dose-dependent improvement
Total Oxidant Status (TOS) Decreased Statistically significant Reduced oxidative damage
Oxidative Stress Index (OSI) Decreased Statistically significant Calculated as (TOS/TAS)×100
8-OHdG Not significant p > 0.05 DNA damage marker
Caspase-3 Not significant p > 0.05 Apoptosis marker

Signaling Pathways Affected by this compound

This compound modulates multiple signaling pathways critical for cancer cell survival and proliferation:

G TQ TQ PI3K_AKT PI3K/AKT/mTOR TQ->PI3K_AKT Inhibits NFkB NF-κB TQ->NFkB Inhibits STAT3 STAT3 TQ->STAT3 Inhibits MAPK MAPK/ERK TQ->MAPK Inhibits Angio_Inhibit Angiogenesis Inhibition TQ->Angio_Inhibit Direct effect Metastasis_Inhibit Metastasis Inhibition TQ->Metastasis_Inhibit Direct effect p53 p53 Upregulation TQ->p53 Activates Caspases Caspase Activation TQ->Caspases Activates PTEN PTEN Upregulation TQ->PTEN Upregulates BECLIN1 BECLIN1 Modulation TQ->BECLIN1 Modulates ROS ROS Modulation TQ->ROS Modulates Prolif_Inhibit Proliferation Inhibition PI3K_AKT->Prolif_Inhibit Leads to NFkB->Prolif_Inhibit Leads to Apoptosis Apoptosis Induction p53->Apoptosis Induces Caspases->Apoptosis Induces PTEN->PI3K_AKT Inhibits Autophagy Autophagy Regulation BECLIN1->Autophagy Regulates ROS->Apoptosis Promotes

Figure 1: Signaling Pathways Modulated by this compound. TQ exerts anticancer effects through multiple pathways including PI3K/AKT inhibition, NF-κB suppression, p53 activation, and regulation of autophagy and oxidative stress.

Advanced Formulation Strategies

To overcome TQ's poor aqueous solubility and stability, several nanoformulation approaches have been developed:

Liposomal Encapsulation Protocol [7] [4]:

  • Lipid Film Method:

    • Dissolve phospholipid (from egg yolk) and cholesterol in organic solvent
    • Add TQ to lipid mixture (typical drug:lipid ratio 1:10)
    • Evaporate solvent to form thin lipid film
    • Hydrate with aqueous buffer to form multilamellar vesicles
    • Sonicate or extrude through polycarbonate membranes
    • Characterize by size (typically 170-260 nm), PDI (<0.6), zeta potential (~ -23 mV)
  • Characterization:

    • TEM: Confirm polygonal, globule-like morphology
    • DSC: Verify amorphous state conversion (melting peak disappearance at 47°C)
    • XRD: Confirm crystalline to amorphous transformation
    • Encapsulation Efficiency: Typically >99% achieved
  • Stability Testing:

    • Evaluate gastric pH stability over 24 hours
    • Monitor particle size growth and physical changes
    • Protect from light and temperature fluctuations

Experimental Workflow

G Start Experimental Planning Cell_Culture Cell Culture Setup Start->Cell_Culture TQ_Prep TQ Solution Preparation Cell_Culture->TQ_Prep Treatment Cell Treatment TQ_Prep->Treatment MTT_Assay Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Detect Apoptosis Detection Treatment->Apoptosis_Detect Gene_Expr Gene Expression Treatment->Gene_Expr Oxidative_Stress Oxidative Stress Markers Treatment->Oxidative_Stress Analysis Endpoint Analysis Data_Analysis Data Analysis Apoptosis_Detect->Data_Analysis Gene_Expr->Data_Analysis Oxidative_Stress->Data_Analysis Interpretation Results Interpretation Data_Analysis->Interpretation MTT_Detect MTT_Detect MTT_Detect->Data_Analysis

Figure 2: Experimental Workflow for this compound Cell Culture Studies. This flowchart outlines the sequential steps from experimental planning through data interpretation for comprehensive TQ mechanism studies.

Critical Considerations for Researchers

Optimal Experimental Conditions:

  • Cell Line Selection: Consider molecular characteristics (e.g., H1650 for EGFR/PI3K pathways, MCF-7 for p53 studies) [5] [6]
  • Treatment Duration: 24-72 hours based on endpoint assays
  • Dose Range: Include 5-8 concentrations for accurate IC₅₀ determination
  • Control Groups: Always include vehicle control (DMSO) and positive controls

Technical Notes:

  • TQ's light sensitivity requires amber tubes or foil wrapping
  • Fresh preparation recommended for each experiment
  • Liposomal formulations show enhanced efficacy compared to free TQ [4]
  • Consider combination studies with conventional chemotherapeutics for synergistic effects

Troubleshooting:

  • Poor Solubility: Use minimal DMSO with gradual aqueous phase addition
  • High Background in MTT: Ensure complete formazan crystal dissolution
  • Variable Results: Standardize cell passage number and confluence

References

Comprehensive Protocol for Thymoquinone Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black seed), has garnered significant research interest due to its demonstrated therapeutic potential in preclinical studies. Its reported pharmacological activities include anti-inflammatory, antioxidant, antidepressant, and anticancer properties, among others [1] [2]. The translation of these effects from in vitro settings to in vivo animal models is a critical step in the drug development pipeline. However, TQ's pharmacological profile and toxicity are highly dependent on the route of administration and exhibit notable gender-dependent differences [3] [4]. This document provides detailed application notes and standardized protocols for the common routes of TQ administration in rodent models, summarizing essential quantitative data and experimental methodologies to aid researchers in designing robust and reproducible in vivo studies.


Administration Routes, Dosing, and Key Considerations

The choice of administration route profoundly influences the maximum tolerated dose (MTD), bioavailability, and the toxicity profile of TQ. The table below summarizes the critical parameters for oral and intraperitoneal (IP) administration, the two most prevalent routes in animal studies.

Table 1: Summary of this compound Administration Routes and Dosing in Rodents

Administration Route Typical Dose Ranges Vehicle Formulation Maximum Tolerated Dose (MTD) Key Toxicity Signs Reported Efficacy Models
Oral (P.O.) 20–100 mg/kg [4] [5] 0.5% DMSO in olive oil [3]; Corn oil [6]; Carboxy Methyl Cellulose (CMC) [4] 250 mg/kg (single dose, both genders) [3] Transient diarrhea, hypoactivity, dyspnea, bowel obstruction (at 500 mg/kg) [3] Depression [6], Piroplasmosis [5], Colorectal Cancer [7]
Intraperitoneal (I.P.) 1–50 mg/kg [8] [6] [9] 0.5% DMSO in olive oil [3]; 10% DMSO in saline [8]; Saline with/without Tween 80 [9] 22.5 mg/kg (male), 15 mg/kg (female) (single dose) [3] Acute pancreatitis, fibrinous adhesions, fat necrosis, abdominal swelling [3] Asthma [8], Breast Cancer [9], Contrast-Induced Nephropathy [10], Depression [6]
Intravenous (I.V.) 5 mg/kg (for PK studies) [4] Not specified in detail [4] Data limited Data limited Primarily used for pharmacokinetic studies [4]
Gender and Pharmacokinetics

A critical factor in experimental design is the gender-dependent disposition of TQ. A pharmacokinetic study in rats revealed that after a single 20 mg/kg oral dose, female rats exhibited a significantly higher maximum plasma concentration (Cmax = 5.22 ± 0.154 μg/ml) and area under the curve (AUC = 47.38 ± 0.821 μg/ml·h) compared to male rats (Cmax = 4.52 ± 0.092 μg/ml; AUC = 43.63 ± 0.953 μg/ml·h) [4]. This underscores the necessity to include both male and female animals in studies or to explicitly account for gender as a biological variable.


Detailed Experimental Protocols

Protocol for Oral Administration (Gavage)

This protocol is adapted from studies on depression and piroplasmosis [6] [5].

1. Reagents and Materials:

  • This compound (e.g., Sigma-Aldrich, ≥99% purity)
  • Vehicle: Olive oil or Corn oil
  • Dimethyl Sulfoxide (DMSO)
  • Sterile gauze or towel
  • Animal weighing scale
  • Gavage needle (appropriate size for the rodent)

2. Formulation Preparation:

  • Dissolve TQ first in a minimal volume of DMSO (e.g., 0.5% of final volume) to aid solubility.
  • Dilute the DMSO-TQ solution with the primary vehicle (olive oil or corn oil) to achieve the desired final concentration.
  • Vortex and/or sonicate the mixture to ensure complete dissolution. The final solution should be prepared fresh daily.

3. Administration Procedure:

  • Weigh the animal to calculate the dosing volume (e.g., 5-10 ml/kg).
  • Restrain the animal securely but gently, ensuring the neck and body are in a straight line.
  • Introduce the gavage needle gently along the side of the mouth, advancing it into the esophagus.
  • Slowly dispense the TQ formulation.
  • Withdraw the needle carefully.

4. Key Notes:

  • Fasting animals for 2-4 hours prior to dosing may improve consistency.
  • Monitor animals closely for signs of distress or toxicity, such as labored breathing or abdominal distension, particularly at higher doses [3].
Protocol for Intraperitoneal (IP) Injection

This protocol is widely used in models of asthma, cancer, and nephropathy [8] [9] [10].

1. Reagents and Materials:

  • This compound (e.g., Sigma-Aldrich, ≥99% purity)
  • Vehicle: Saline, Saline with Tween 80, or 10% DMSO in saline.
  • 1 ml Syringe with a 25-27 gauge needle
  • Alcohol swabs

2. Formulation Preparation:

  • For aqueous suspensions, TQ can be suspended in saline, optionally with a drop of Tween 80 as a dispersing agent, followed by brief sonication [9].
  • For solutions, TQ can be dissolved in 10% DMSO/saline [8].
  • The solution should be prepared immediately before administration.

3. Administration Procedure:

  • Weigh the animal and calculate the injection volume (typically 5-10 ml/kg).
  • Restrain the animal to expose the abdomen.
  • Swab the lower left or right quadrant of the abdomen with an alcohol swab. Avoid the midline to prevent organ damage.
  • Insert the needle at a 30-45 degree angle, aiming towards the head. Aspirate slightly to ensure no blood or organ content is drawn back.
  • If no aspiration occurs, inject the solution smoothly and steadily.
  • Withdraw the needle and apply gentle pressure if needed.

4. Key Notes:

  • Use aseptic technique to prevent infection.
  • Be aware that IP administration can cause local irritation, peritonitis, and fibrous adhesions, which are documented toxicological signs of TQ [3]. Lower, more frequent doses (e.g., 1-3 mg/kg) are often better tolerated than single high doses [10].

The following diagram illustrates the decision-making workflow for selecting and executing the appropriate administration protocol.

G Start Start: Plan TQ Animal Study R1 Define Primary Goal Start->R1 R2 Select Administration Route R1->R2 C1 Therapeutic efficacy with lower toxicity risk? Systemic exposure needed? R1->C1 D1 Oral (P.O.) A1 Protocol A: Oral Gavage D1->A1 D2 Intraperitoneal (I.P.) A2 Protocol B: I.P. Injection D2->A2 D3 Consider Gender Effect End Proceed to Dosing & In-Life Monitoring D3->End C1->D1 Yes C2 High local concentration needed? Bypass first-pass metabolism? C1->C2 No C2->D2 Yes A1->D3 A2->D3


Safety and Toxicity Profile

Understanding the toxicological profile of TQ is paramount for designing ethical and safe animal studies.

Table 2: Acute Toxicity and Safety Monitoring of this compound

Parameter Oral Administration Intraperitoneal Administration
LD₅₀ (Literature) 794.3 mg/kg (Rat) [3] 57.5 mg/kg (Rat) [3]
Observed Toxicity Signs Weight loss, diarrhea, hypoactivity, slight abdominal distention, dyspnea (shortness of breath). Two deaths at 500 mg/kg due to bowel obstruction [3]. Irritability, lethargy, piloerection, abdominal swelling, fibrous adhesions, fat necrosis, acute pancreatitis [3].
Biochemical Changes Altered glucose levels, serum triglycerides, and α-amylase activity post-treatment [3]. Elevated serum α-amylase and triglyceride levels, indicative of pancreatic damage [3].
Recommended Safety Monitoring Body weight, food/water intake, fecal output, respiratory rate, gross necropsy of GI tract. Body weight, posture/activity, abdominal palpation, serum amylase/lipase, gross necropsy for adhesions and pancreatic inspection.

Conclusion

This compound is a promising phytochemical with a wide range of therapeutic applications in preclinical research. The successful execution of in vivo studies requires careful consideration of the administration route, which directly impacts dosing, efficacy, and animal welfare. The oral route is suitable for chronic or long-term studies where systemic exposure with lower acute toxicity is desired, while the IP route provides a more direct and potent delivery, albeit with a higher risk of local toxicity. Researchers must account for gender-specific differences in TQ pharmacokinetics and strictly adhere to the maximum tolerated doses to ensure humane and scientifically valid outcomes. The protocols and data summarized herein provide a foundational framework for the standardized and responsible use of this compound in animal model research.

References

thymoquinone stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Thymoquinone Aqueous Stability Profile

This compound undergoes rapid degradation in aqueous environments. The following table summarizes the key factors affecting its stability and the observed effects, as established by controlled studies [1]:

Factor Effect on Stability Key Findings
pH Major influence; follows pH-dependent degradation kinetics. Very low stability at alkaline pH; rapid degradation. More stable at acidic pH, but still degrades. Degradation follows first-order kinetics at very acidic/alkaline pH, and second-order kinetics at pH 5–7.4. [1]
Light Severe degradation; one of the most critical factors. Short exposure to light leads to severe degradation, independent of pH or solvent. [1] [2] [3]
Solvent Type Varied degradation rate in different aqueous solvents. Stability is low in all aqueous solutions tested (e.g., water, HCl, phosphate buffers), but the degradation rate varies with the solvent. [1]
Heat/Temperature Increased degradation at higher temperatures. Characterized by low stability at elevated temperatures. [3]

Essential Experimental Protocols

HPLC Analysis for Stability-Indicating Method

A validated HPLC method is crucial for accurately quantifying TQ and its degradation products during stability studies [1].

  • Objective: To separate, identify, and quantify this compound in the presence of its degradation products.
  • Method Details:
    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
    • Mobile Phase: Isocratic, Water:Methanol (30:70, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 254 nm
    • Retention Time: ~8-10 minutes
    • Linearity: 0.5–10 µg/mL (R² = 0.9999)
    • Precision: RSD <2% for highest concentration [1] [4].

This method is specific, as confirmed by forced degradation studies, where TQ peak was well-resolved from degradation product peaks [1].

Forced Degradation Study Workflow

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical method [1].

Start Start: this compound Solution Acid Acidic Conditions (e.g., 0.1N HCl) Start->Acid Base Basic Conditions (e.g., NaOH) Start->Base Oxidative Oxidative Conditions (e.g., H₂O₂) Start->Oxidative Light Light Exposure Start->Light Heat Heat Exposure Start->Heat Analyze Analyze via HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Light->Analyze Heat->Analyze Results Interpret Degradation Products Analyze->Results

Frequently Asked Questions (FAQs)

Q1: Why can't I detect this compound in my serum samples after oral administration in a pharmacokinetic study? A1: This is a common challenge due to TQ's instability in biomatrices and its strong, rapid binding to serum proteins. Even when spiked serum shows good recovery, detecting TQ in authentic samples after ingestion is difficult because the free concentration falls below the detection limit of conventional methods like HPLC or GC-MS [5].

Q2: My this compound solution degraded during my experiment. What are the most likely causes? A2: The most probable causes are, in order of likelihood:

  • Exposure to light: This causes the most severe and rapid degradation [1] [3].
  • Inappropriate pH: Using a solvent at neutral or alkaline pH will accelerate decomposition [1].
  • Storage at room temperature or higher: Heat increases the degradation rate [3].

Q3: Is aqueous solubility the main barrier to this compound's formulation? A3: No. While TQ has limited aqueous solubility (~500-700 µg/mL), research indicates this is not the major obstacle. The primary challenge is its very low stability in aqueous environments, which makes it unsuitable for simple solution-based formulations [1].

Q4: What is a better alternative to aqueous solutions for formulating this compound? A4: Lipid-based drug delivery systems have shown great promise. This compound-Nanostructured Lipid Carriers (TQ-NLC) are particularly effective, providing better drug loading, sustained release, and improved stability for up to 24 months compared to aqueous solutions [6].

Key Troubleshooting Guide

Problem Possible Cause Solution
Rapid, unexpected TQ degradation in solution Exposure to ambient light Handle TQ solutions under red or yellow safe light; use amber vials; wrap containers in aluminum foil. [1]
Low TQ recovery in analytical method Degradation during sample preparation or analysis Work quickly; keep samples on ice; use a low-pH mobile phase (if compatible) to improve stability during HPLC. [1]
Inconsistent solubility/stability readings Chemical instability interfering with assay Use a stability-indicating method (HPLC) to distinguish intact TQ from its degradation products. [1]
Low bioavailability in animal studies Poor stability in GI tract; extensive pre-systemic metabolism Consider lipid-based formulations (e.g., NLC) or parenteral administration to bypass some stability issues. [6]

References

Frequently Asked Questions: Thymoquinone Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary methods for extracting thymoquinone from Nigella sativa seeds? this compound can be extracted using several techniques. Conventional methods include Soxhlet extraction and Hydrodistillation. Modern, more efficient approaches are Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). UAE uses ultrasonic waves to disrupt plant cells, while MAE uses microwave energy to rapidly heat the solvent and sample [1] [2]. The choice of solvent is critical, with methanol often yielding high amounts of TQ [3] [1].

Q2: Which extraction method typically offers the highest yield? Ultrasound-Assisted Extraction (UAE) is recognized as a highly efficient method. Under optimized conditions, UAE can achieve a this compound yield of up to 28.62% [1]. The table below compares the yields of different methods.

Extraction Method Key Details Approximate this compound Yield Key Advantages
Ultrasound-Assisted (UAE) Methanol solvent, optimized temp & amplitude [1] 28.62% [1] High efficiency, lower temperatures, faster
Microwave-Assisted (MAE) Ethanol solvent, 400-700W power [2] Information missing Rapid heating, high extraction efficiency, scalable [2]
Supercritical Fluid (SFE) Food-grade CO₂ [4] Information missing Clean process (no solvent residues), high selectivity
Soxhlet Extraction Methanol solvent, 6 hours [4] Information missing Simple, established method; requires more time and solvent

Q3: How does solvent choice impact this compound extraction yield? this compound is lipophilic (log P = 2.54) and dissolves best in organic solvents [4]. Methanol has been shown to be particularly effective, resulting in a high yield of TQ and strong overall antibacterial activity in the extract [3] [1]. Ethanol is a common and safer alternative for food and pharmaceutical applications.

Q4: What are the major challenges in handling and storing this compound? this compound is sensitive to both light and heat, which can lead to its degradation [4] [2]. To preserve stability, it is crucial to store TQ extracts in dark, airtight containers and perform extraction and purification steps at lower temperatures where possible [2].

Troubleshooting Common Extraction Problems

Problem: Low this compound Yield

  • Possible Cause 1: Inefficient extraction method or parameters.
    • Solution: Transition from conventional methods to optimized UAE or MAE. For UAE, key parameters to optimize include extraction temperature, amplitude, and time [1].
  • Possible Cause 2: Suboptimal solvent selection.
    • Solution: Use a solvent with high extraction efficiency for TQ, such as methanol. If safety is a concern, use ethanol [3] [1].
  • Possible Cause 3: Incomplete cell wall disruption.
    • Solution (for UAE): Ensure proper particle size (e.g., 0.5mm sieve) and that the ultrasonic probe or bath is functioning correctly to effectively break down plant material [1] [2].

Problem: Poor Purity of the Final Extract

  • Possible Cause: Co-extraction of lipids and other impurities from the seeds.
    • Solution: Implement a purification step. Silica gel column chromatography is highly effective. Use a mobile phase of petroleum ether and ethyl acetate (e.g., 8:2 ratio) to separate TQ from oily impurities [2].

Problem: Signs of this compound Degradation

  • Possible Cause: Exposure to light and heat during processing or storage.
    • Solution: Conduct all extraction and concentration steps under dim light and use low temperatures (e.g., low-temperature solvent recovery). Always store TQ in amber vials in a freezer [4] [2].

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) & Optimization

This protocol is based on research that used Response Surface Methodology (RSM) to maximize TQ yield [1].

  • Objective: To optimize and execute the extraction of this compound from Nigella sativa seeds.
  • Materials:
    • Milled Nigella sativa seeds (passed through a 0.5mm sieve).
    • Methanol (or ethanol), analytical grade.
    • Ultrasonic bath or probe sonicator.
    • Filtration setup (filter paper, vacuum pump).
    • Rotary evaporator.
  • Optimized Method:
    • Weigh: Accurately weigh 10g of milled seeds.
    • Extract: Add solvent at a defined solid-to-liquid ratio.
    • Sonicate: Process the mixture in an ultrasonic device. The RSM model suggests optimizing amplitude (30-60%), extraction time (30-60 min), and temperature for maximum yield [1].
    • Filter: Separate the extract from the solid residue.
    • Concentrate: Evaporate the solvent using a rotary evaporator at low temperature (e.g., <40°C) to obtain a crude extract.

The workflow for this optimized extraction and analysis process is as follows:

Start Start: Weigh Milled N. sativa Seeds Extract Ultrasound-Assisted Extraction (Solvent, Optimized Temp/Time/Amplitude) Start->Extract Filter Filter to Separate Liquid Extract Extract->Filter Concentrate Concentrate Extract Using Rotary Evaporator Filter->Concentrate Analyze Analyze TQ Yield (GC-MS, HPLC) Concentrate->Analyze Optimize Statistical Optimization (Response Surface Methodology) Analyze->Optimize Data Input Final Obtain Optimized TQ Extract Analyze->Final Final Product Optimize->Extract Adjust Parameters

Protocol 2: Purification via Silica Gel Column Chromatography

This protocol is adapted from a patent detailing the purification of TQ [2].

  • Objective: To purify this compound from crude extract by removing fatty impurities.
  • Materials:
    • Silica gel (60-120 mesh).
    • Glass chromatography column.
    • Petroleum ether.
    • Ethyl acetate.
    • Crude TQ extract.
  • Method:
    • Prepare Column: Pack the chromatography column with a slurry of silica gel in petroleum ether.
    • Load Sample: Dissolve the crude TQ extract in a small volume of petroleum ether-ethyl acetate (9:1) and carefully load it onto the top of the column.
    • Elute: Run the column using a petroleum ether-ethyl acetate (8:2) mixture as the mobile phase.
    • Collect: Collect the eluent in fractions. Monitor the fractions by TLC.
    • Combine and Concentrate: Combine the fractions containing pure TQ (as confirmed by TLC/HPLC) and evaporate the solvent under reduced pressure at low temperature to obtain purified TQ [2].

Essential Data for Comparison

The following table provides key quantitative data from the literature to guide your experimental design.

Parameter Optimized Condition (UAE) [1] Alternative Method (MAE) [2]
Solvent Methanol Ethanol
Solid-to-Liquid Ratio Information missing 1:10 - 1:25
Temperature 30°C Not specified (Microwave power: 400-700W)
Time 30-60 min 10-120 seconds
Identified TQ Yield 28.62% Information missing

References

reducing thymoquinone plasma protein binding effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is thymoquinone's high plasma protein binding a problem for drug development? High plasma protein binding (over 99% [1]) significantly reduces the fraction of free, pharmacologically active TQ available to reach its therapeutic targets. This is compounded by TQ's inherent low water solubility and lipophilicity (log P = 2.54), leading to poor bioavailability and hindering its clinical translation [2].

  • Q2: What are the main strategies to improve this compound's bioavailability and efficacy? The most successful strategy is to reformulate TQ using advanced drug delivery systems. These systems encapsulate TQ, shield it from rapid binding and clearance, and enhance its delivery to target cells. Another approach is the development of TQ analogs with more favorable physicochemical properties [2].

  • Q3: How can I validate the success of a formulation intended to improve TQ's performance? You should use a combination of in vitro and in vivo assays. Key metrics include measuring increased cytotoxicity and pro-apoptotic effects in cancer cell lines, enhanced antioxidant activity, and finally, conducting pharmacokinetic studies in animal models to confirm improved plasma concentration and tissue distribution [3] [4] [5].

Troubleshooting Guide: Formulation Challenges

Challenge Possible Cause Solution
Low Encapsulation Efficiency Poor compatibility between TQ and formulation components. Optimize lipid-to-drug ratio, surfactant concentration (e.g., Span 60, Leciva S-70), and incorporate cholesterol to improve vesicle stability [3].
Rapid Drug Release Unstable formulation or poor drug retention within the carrier. Use PEGylation to create a "stealth" effect, enhancing stability and promoting sustained release [5].
Limited Cellular Uptake Formulation lacks targeting or cannot efficiently fuse with or be internalized by cells. Explore active targeting ligands. The Enhanced Permeability and Retention (EPR) effect of nano-formulations like liposomes can also facilitate passive tumor targeting [5].
Insufficient Therapeutic Improvement Formulation does not adequately protect TQ or enhance its intracellular delivery. Conduct mechanistic studies (e.g., Western blot, flow cytometry) to confirm expected pathways (e.g., increased Bax/BCL-2 ratio, caspase-3 activation) are being triggered more effectively than with free TQ [4] [5].

Experimental Protocols & Strategic Workflow

The following diagram outlines a strategic workflow for developing and evaluating advanced this compound formulations.

Start Define Objective: Overcome TQ Limitations F1 Formulation Strategy Selection Start->F1 F2 Develop & Optimize Formulation F1->F2 S1 • Liposomes (PEGylated) • Nanoemulsions • Solid-Lipid Nanoparticles • Niosomes/Transniosomes F1->S1 F3 In Vitro Characterization F2->F3 S2 • Use QbD/DoE • Optimize surfactants, lipids, cholesterol • Characterize Vesicle Size, PDI, Zeta Potential, EE% F2->S2 F4 In Vitro Bioactivity Testing F3->F4 S3 • Drug Release Profile • Permeation Studies (ex vivo) • Antioxidant Assay (DPPH) F3->S3 F5 In Vivo Validation F4->F5 S4 • Cytotoxicity (MTT) • Apoptosis (Annexin V/PI) • Cell Cycle Analysis • Western Blot (Target Pathways) F4->S4 S5 • Pharmacokinetics (Cmax, AUC) • Efficacy in Disease Model • Toxicity Assessment F5->S5

Protocol 1: Preparation and Evaluation of PEGylated Liposomal TQ (PEG-TQ-LP) [5]

This protocol outlines a method to create a stable, long-circulating liposomal formulation of TQ.

  • Materials: L-α-Phosphatidylcholine (PC), Cholesterol, Polyethylene glycol (PEG2000), this compound, Dialysis bag (MWCO: 8000-14,000).
  • Preparation Method:
    • Use a thin-film hydration technique. Dissolve PC, cholesterol, and PEG2000 in an organic solvent in a round-bottom flask.
    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.
    • Hydrate the film with an aqueous buffer containing TQ under controlled conditions (temperature, agitation) to form multilamellar vesicles.
    • Sonicate or extrude the vesicles through polycarbonate membranes to obtain a homogeneous population of small unilamellar vesicles (SUVs).
  • Key Characterization Tests:
    • Vesicle Size & PDI: Determine using Dynamic Light Scattering (DLS). Aim for a size below 200 nm with a PDI < 0.3 for uniformity.
    • Encapsulation Efficiency (EE%): Separate free TQ from liposomal TQ using dialysis or centrifugation. Measure the drug content in the liposomes spectrophotometrically or via HPLC and calculate EE% = (Amount of TQ in liposomes / Initial amount of TQ) × 100.
    • In Vitro Drug Release: Use a dialysis method against a suitable buffer (e.g., PBS with 1% Tween 80 to maintain sink conditions). Sample the release medium at predetermined times and quantify TQ to generate a release profile.
Protocol 2: In Vitro Bioactivity and Mechanism Validation [4] [5]

This assay checks if your TQ formulation successfully induces apoptosis in cancer cells more effectively than free TQ.

  • Method: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
    • Cell Line: HepG2 (liver cancer) or HT-29 (colon cancer) cells.
    • Procedure:
      • Seed cells in 6-well plates and treat with IC₅₀ concentrations of free TQ and your TQ formulation for 24-48 hours.
      • Harvest cells by trypsinization, wash with PBS, and resuspend in Annexin V binding buffer.
      • Add Annexin V-FITC and PI staining solutions to the cell suspension and incubate in the dark.
      • Analyze the cells using a flow cytometer within 1 hour.
    • Data Analysis:
      • Viable cells: Annexin V⁻/PI⁻
      • Early Apoptotic cells: Annexin V⁺/PI⁻
      • Late Apoptotic cells: Annexin V⁺/PI⁺
      • Necrotic cells: Annexin V⁻/PI⁺ A successful formulation will show a significant increase in the total percentage of apoptotic cells (early + late) compared to free TQ and untreated controls.

Key Experimental Evidence Supporting the Strategy

The table below summarizes quantitative results from recent studies demonstrating the success of advanced TQ formulations.

Formulation Type Model / Cell Line Key Outcome vs. Free TQ Reference
PEGylated Liposomal TQ (PEG-TQ-LP) HepG2 (Liver Cancer) & In Vivo Enhanced apoptosis (↑ Bax, ↓ BCL-2), suppressed tumor growth, restored oxidative balance. [5]
TQ-loaded Transniosome (TQ-TNs) SH-SY5Y (Neuroblastoma, Parkinson's Model) Improved drug release, permeability, antioxidant activity, and neuroprotection. [3]
TQ in Combination Therapy HT-29, SW480, SW620 (Colon Cancer) 5-FU/TQ/CoQ10 triple therapy showed strongest pro-apoptotic activity and oxidative stress. [4]

References

Validated HPLC & UPLC Methods for Thymoquinone Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two robust chromatographic methods for quantifying thymoquinone, suitable for different sample types and equipment capabilities.

Parameter HPLC-UV Method for Commercial Products [1] UPLC-PDA Method for SNEDDS Formulations [2]
Analytical Instrument Agilent 1100 HPLC with VWD Thermo Scientific Ultimate 3000 UPLC with PDA
Column XSelect CSH C18 (3 mm × 150 mm, 3.5 µm) Acquity UHPLC HSS C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase Acetonitrile : Water (60 : 40, v/v), isocratic Acetonitrile : Water with 0.1% Formic Acid (Optimized to ~47 : 53)
Flow Rate 0.8 mL/min 0.3 mL/min
Column Temperature 40 °C Optimized to 38.8 °C
Injection Volume 2 µL Not specified
Run Time 10 min 10 min
Detection Wavelength 254 nm 256 nm (TQ)
Retention Time of TQ ~2.30 min Dependent on optimized conditions
Sample Type Commercial Black Seed Oils & Capsules Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Sample Preparation Simple methanolic extraction, filtration [1] Dissolution in methanol [2]

Key Analytical Validation Parameters

For a method to be considered valid, specific performance characteristics must be tested and meet predefined acceptance criteria, typically in line with ICH Q2(R1) guidelines [2].

  • Linearity and Range: A linear calibration curve for TQ is established. The HPLC method [1] showed excellent linearity ((R^2 = 0.9984)) in the range of 2.7 to 81 mg/L. The UPLC method [2] was validated from 1 to 50 ppm (mg/L).
  • Precision: This refers to the reproducibility of measurements.
    • Intra-day Precision: Expressed as % Relative Standard Deviation (%RSD) of replicate analyses on the same day [1] [2].
    • Inter-day Precision: %RSD of the means of analyses performed on three different days [1].
  • Accuracy: Measured as % Recovery. The methanolic extraction for oils demonstrated 100% recovery [1].
  • Sensitivity:
    • LOD (Limit of Detection): The lowest amount of TQ that can be detected.
    • LOQ (Limit of Quantification): The lowest amount of TQ that can be quantified with acceptable precision and accuracy. These are determined from the calibration curve data [2].
  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in parameters. The UPLC method [2] was tested for robustness by evaluating changes in ACN concentration and column temperature using a Design of Experiments (DoE) approach.

Experimental Protocol: HPLC Analysis of this compound in Commercial Oils

Here is a detailed methodology for quantifying TQ in black seed oil products, adapted from the research [1].

1. Sample Preparation:

  • Weigh 80-150 mg of oil (or 60-500 mg of capsule contents) into a 10 mL amber volumetric flask.
  • Dilute to volume with methanol, vortex for 1 minute, and allow the oil to reaggregate.
  • Withdraw ~1 mL of the methanolic phase with a syringe and filter through a 0.2 µm membrane filter into an HPLC vial. Perform all steps protected from direct light.

2. Instrumental Analysis:

  • Inject 2 µL of the filtered extract onto the HPLC system.
  • Use the chromatographic conditions listed in the table above.
  • Identify the TQ peak by comparing its retention time and UV spectrum with an authentic standard.

3. Quantification:

  • Prepare a series of standard TQ solutions in the mobile phase (e.g., 2.7 to 81 mg/L).
  • Construct a calibration curve by plotting the peak area against concentration.
  • Use the resulting linear equation to calculate the TQ concentration in the unknown samples.

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution / Advice

| Low TQ Recovery/Content | Inefficient extraction, sample degradation, or sub-optimal original material. | • Ensure fresh, properly stored seeds/oils are used [1]. • For higher TQ yield from seeds, consider Soxhlet extraction with n-hexane [3]. | | Poor Chromatography (Peak Tailing/Broadening) | Column degradation, incorrect mobile phase pH, or system voids. | • Use a guard column to protect the analytical column [1]. • In UPLC, optimize column temperature and mobile phase composition via DoE to improve peak shape and resolution [2]. | | Irreproducible Results | Method is not robust, or sample preparation is inconsistent. | • Systematically test method robustness (e.g., to ACN % and temperature) [2]. • Ensure consistent sample homogenization and strict control of extraction time and solvent volume [1]. |

Experimental Workflow Overview

The following diagram maps the logical workflow for developing and applying a validated analytical method for this compound.

Start Method Development SamplePrep Sample Preparation (Methanolic Extraction, Filtration) Start->SamplePrep HPLC HPLC/UPLC Analysis (Set Chromatographic Conditions) SamplePrep->HPLC DataAnalysis Data Analysis (Peak Integration, Calibration) HPLC->DataAnalysis Validation Method Validation (Precision, Accuracy, Linearity, etc.) DataAnalysis->Validation Result Validated Quantitative Result Validation->Result

References

Formulation Strategies to Combat Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is protecting TQ from heat, light, and aqueous environments. The most effective strategy identified is nanoencapsulation, which creates a physical barrier around the TQ molecules.

Nanoencapsulation via Coaxial Electrospraying

This advanced technique uses a corn protein (zein) to create nanoparticles that encapsulate TQ from black seed oil. The method and its performance data are summarized below [1].

  • Objective: To develop and evaluate the stability of nanoencapsulated Thymoquinone (TQ) under various storage conditions.
  • Materials: Black seed oil (BSO), Zein (a corn protein), solvents for electrospraying.
  • Method:
    • Solution Preparation: Prepare a zein solution and load it with BSO.
    • Electrospraying: Use a coaxial electrospraying setup where the BSO/zein mixture forms the core and a shell solution forms a protective layer.
    • Collection: Collect the resulting nanoparticles under controlled conditions.
  • Key Metrics:
    • Encapsulation Efficiency: 74.38% ± 2.6%
    • Loading Capacity: 12.99% ± 3.6%

The table below shows how this method significantly improves TQ retention over 55 days compared to a non-encapsulated control [1].

Storage Temperature Nanoencapsulated TQ Retention Non-encapsulated TQ Retention (Typical)
4°C 91.3% Very Low
25°C 74.7% Very Low
60°C 52.0% Very Low

This method also enhanced TQ's bioaccessibility (a measure of its release in the gut) from 21.7% to 33.1% when the nanoparticles were used to fortify orange juice [1].

Analytical Methods for Stability Assessment

For your troubleshooting guides, researchers need reliable methods to quantify TQ and track its degradation. Here are two validated approaches.

Stability-Indicating HPLC Method

This method separates TQ from its degradation products, allowing for accurate quantification even in degrading samples [2] [3].

  • Objective: To accurately quantify this compound and its degradation products in a mixture.
  • Materials: this compound standard, HPLC-grade solvents (e.g., methanol, acetonitrile, water).
  • Chromatographic Conditions (Example):
    • Column: Reverse-phase C18 column.
    • Detection: UV-Vis detector at 254-257 nm (This wavelength is specific to the quinone group and more sensitive than the sometimes-used 294 nm) [2].
    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with a gradient or isocratic elution as optimized.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 20 µL.
    • Retention Time: ~10 minutes (to be confirmed during method validation) [2].
  • Method Validation:
    • Linearity: The method was linear in the range of 0.5–10 µg/mL, with a correlation coefficient (R²) of 0.9999 [2].
    • Precision: Intra-day and inter-day precision showed a Relative Standard Deviation (RSD%) of less than 2% for higher concentrations [2].
    • LOD/LOQ: The Limit of Detection was 0.08 µg/mL and the Limit of Quantitation was 0.246 µg/mL [2].
Monitoring Thermal Degradation in Oils

For experiments involving TQ in oil matrices (like black cumin seed oil), you can use spectroscopic methods to monitor changes during thermal stress [4].

  • Objective: To monitor changes in TQ content and overall oil quality during thermal storage.
  • Materials: Black cumin seed oil (BCSO), oven, glass vials (open and closed), spectrophotometer, FT-IR spectrometer.
  • Experimental Workflow:

thermal_stability Start Start: Prepare BCSO Samples Conditions Apply Thermal Stress Start->Conditions A Store in 'closed' vial (no external air) Conditions->A B Store in 'open' vial (air atmosphere) Conditions->B Analysis Analysis at Time Intervals A->Analysis B->Analysis UV UV Spectroscopy (K232, K268) Analysis->UV FTIR FT-IR Analysis Analysis->FTIR DPPH DPPH Assay (Antioxidant Activity) Analysis->DPPH

  • Key Measurements:
    • Specific Extinction Coefficients (K232 & K268): Measure absorbance at 232 nm (for primary oxidation products) and 268 nm (for secondary oxidation products) to track oil oxidation [4].
    • FT-IR Spectroscopy: Monitor changes in functional groups (e.g., formation of hydroperoxides and aldehydes) in the oil during heating [4].
    • DPPH Radical Scavenging Assay: Assess changes in the antioxidant capacity of the oil, which correlates with TQ content and the presence of other bioactive compounds like phenols [4].

FAQs for Researchers

Here are answers to common technical questions that can form the basis of your support center's FAQ section.

  • What are the primary factors causing this compound degradation? TQ is highly susceptible to light, heat, and alkaline pH conditions. Its instability is particularly pronounced in aqueous solutions [2] [4].

  • Does pH affect how this compound degrades? Yes, pH significantly influences both the rate and the kinetics of degradation. Studies show TQ follows first-order kinetics at very acidic and alkaline pH values, but second-order kinetics at a neutral pH range (5-7.4) [2].

  • What is the best way to store this compound and its formulations? Based on the data, TQ and its formulations should be stored in the dark at cold temperatures (4°C or below). For long-term storage, aqueous solutions should be avoided in favor of anhydrous or encapsulated formulations [2] [1].

  • Are there other effective encapsulation methods besides coaxial electrospraying? The search results indicate that other methods are also areas of active research. The coaxial electrospraying method was highlighted for its high efficiency in recent studies [1].

References

thymoquinone LC-MS/MS method development challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the major challenges in developing a stable and sensitive LC-MS/MS method for thymoquinone? The primary challenges stem from the inherent instability of this compound. Research has shown that TQ is particularly susceptible to degradation when exposed to light and heat [1]. In contrast, related compounds like carvacrol and thymol are much more stable under various stress conditions [1]. This means your method must rigorously control these factors during sample preparation, storage, and analysis to ensure accurate quantification.

2. Is LC-MS/MS the best technique for this compound analysis? While LC-MS/MS is highly sensitive and selective, it is not always the only option. The choice of technique depends on your application and available resources.

  • For high sensitivity and specific identification in complex matrices: LC-MS/MS is superior, especially when using a tandem mass spectrometer (e.g., Triple Quadrupole) in Selected Reaction Monitoring (SRM) mode for precise quantification [2].
  • For rapid, high-throughput screening: Techniques like Near-Infrared Spectroscopy (NIRS) have been successfully used for quantifying TQ in intact black cumin seeds, offering a non-destructive and fast alternative, though it requires robust calibration models [3].
  • For a cost-effective and precise alternative: Voltammetry with a carbon paste electrode has been developed as a sensitive and environmentally friendly method, with results showing a strong correlation to HPLC reference methods [4].

3. My this compound peaks are broad or show poor intensity. What could be wrong? Poor peak shape and intensity are often related to the chromatographic separation and ionization efficiency.

  • Column Choice: this compound is a relatively small, semi-polar molecule. A standard reversed-phase C-18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used [4].
  • Mobile Phase: A typical mobile phase for TQ analysis is a mixture of water and acetonitrile [4]. The ratio and use of modifiers (like formic acid or ammonium formate) are critical for achieving good peak shape and efficient ionization in the MS source. For polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to improve retention [5], though this may be less common for TQ itself.

Troubleshooting Guide

Here is a structured table to help you diagnose and resolve common experimental issues.

Challenge / Symptom Potential Root Cause Suggested Solution & Experimental Protocol

| Low Signal/ Poor Sensitivity | 1. Inefficient Ionization 2. Source contamination | 1. Optimize Ionization: Use Electrospray Ionization (ESI). Test both positive and negative modes; TQ, as a quinone, may ionize better in negative mode. Fine-tune source parameters (capillary temperature, spray voltage, S-lens RF level) [2]. 2. Maintain Instrument: Regularly clean the ion source and sample introduction system to prevent signal suppression. | | This compound Degradation | 1. Exposure to light and heat during sample prep and analysis [1] 2. Prolonged storage in solvent | 1. Control the Environment: Perform all sample preparation steps under amber light or in the dark. Use a temperature-controlled autosampler (e.g., 4-10°C). Keep samples cool [1]. 2. Fresh Preparation: Prepare standard and sample solutions fresh daily. Validate solution stability over the intended analysis period. | | High Background/ Matrix Effects | 1. Co-eluting compounds from complex samples (e.g., oil, supplements) suppressing or enhancing ionization 2. Inadequate sample cleanup | 1. Improve Chromatography: Optimize the LC gradient to separate TQ from matrix peaks. A well-separated peak improves sensitivity and accuracy [2]. 2. Sample Extraction: For oil and supplement samples, use a liquid-liquid extraction or a simple dilution with a compatible solvent followed by centrifugation and filtration (e.g., 0.45 µm nylon filter) to remove particulates [4] [6]. | | Poor Data Quality & Reproducibility | 1. Incorrect data processing parameters 2. Suboptimal MS/MS transition | 1. Optimize Data Processing: Use optimized parameters for peak picking and alignment. For untargeted workflows, software like XCMS or MS-DIAL can be used with auto-optimization features to improve peak detection [7]. 2. Confirm MS/MS Transition: Use a tandem mass spectrometer (QQQ) to identify a specific precursor ion > product ion transition for TQ. Using a unique SRM transition significantly improves specificity and reliability of quantification compared to single-stage MS [2]. |

Experimental Workflow Visualization

To help you visualize the complete method development and troubleshooting process, here is a workflow diagram that integrates the key steps and solutions.

thymoquinone_lc_ms_workflow cluster_sample_prep Sample Preparation Stage cluster_lc_separation LC Separation & MS Detection cluster_troubleshooting Troubleshooting & Optimization start Start: this compound LC-MS/MS Method Development sp1 Extract Sample (Oil, Supplement, Plant) start->sp1 sp2 Protect from Light (Use amber vials) sp1->sp2 sp3 Keep Samples Cool (4°C autosampler) sp2->sp3 sp4 Filter (0.45µm) & Centrifuge sp3->sp4 lc1 Column: C-18 Mobile Phase: Water/Acetonitrile sp4->lc1 lc2 Optimize Gradient for Peak Separation lc1->lc2 ms1 Ion Source: ESI Test +/- Polarity lc2->ms1 ms2 Optimize Source Parameters (Capillary Temp, Voltage) ms1->ms2 ms3 MS/MS: Select specific Precursor > Product transition ms2->ms3 data_processing Data Processing (Use optimized parameters in XCMS/MS-DIAL) ms3->data_processing ts1 Symptom: Poor Sensitivity ts1_sol Clean ion source Re-optimize ionization ts1->ts1_sol validation Method Validation vs. Reference Standard ts2 Symptom: Peak Tailing ts2_sol Adjust mobile phase pH/ modifiers ts2->ts2_sol ts3 Symptom: Inconsistent Results ts3_sol Use fresh solutions Check SRM transition ts3->ts3_sol ts3_sol->validation data_processing->ts1 data_processing->ts2 data_processing->ts3

References

calibration model optimization for thymoquinone NIRS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What are the key advantages of using NIRS over HPLC for TMQ analysis? A: NIRS is valued as a rapid, non-destructive, and chemical-reagent-free alternative. It is particularly suitable for large-scale screening, such as in plant breeding programs, where HPLC would be too time-consuming and expensive [1] [2].

  • Q: Which spectral regions are most important for detecting TMQ? A: Spectral analysis has identified key wavelengths associated with TMQ content. The most relevant regions are around 2106 nm and 2254 nm. Significant differences are also observed in a broader range from 2224 nm to 2390 nm [1] [2].

  • Q: How can I improve my model's performance when analyzing new samples? A: Research shows that updating your calibration model by adding even a small subset (25-50%) of new samples from the current batch or growing season significantly improves the prediction accuracy for the remaining samples [1] [2].

Troubleshooting Guide: NIRS Calibration for Thymoquinone

Issue Possible Cause Suggested Solution
Low predictive accuracy with new samples High bias; calibration set lacks environmental/genetic diversity from new batch Expand calibration set: Incorporate samples from new environments/years into model. Continuous model updates are key to robustness [1].
Model fails to select high-TMQ genotypes Selection criteria too strict; model not optimized for ranking Update model with target population samples. Adding 50% of new samples raised top 5% selection match to 100% vs. HPLC [1] [2].
Identifying key wavelengths for TMQ Difficulty in interpreting raw NIRS spectra Use second-derivative transformation of spectra to enhance peak resolution. Focus analysis on 1660-1700 nm, 2038-2114 nm, and 2226-2418 nm ranges [1].

Experimental Protocol & Performance Data

For your reference, here is a summary of the methodology and quantitative performance data from a recent study that developed a robust NIRS calibration for TMQ.

Summary of Methodology:

  • Samples: 780 black cumin seed samples were collected over multiple years (2021-2023) to ensure genetic and environmental diversity [1] [2].
  • Reference Method: TMQ content was quantified using High-Performance Liquid Chromatography (HPLC) to create the reference data for the NIRS model [1].
  • NIRS Analysis: Spectra were collected from intact seeds. Calibration models were developed using modified partial least squares (MPLS) regression [1].
  • Key Wavelengths: The most significant spectral differences for TMQ were identified at ~2106 nm and ~2254 nm [1] [2].

Table: NIRS Calibration Model Performance for this compound Quantification [1] [2]

Calibration Set Validation Set n Standard Error (mg g⁻¹)
2021 Cross-validation 288 0.94 SECV: 0.97
2021 2022 (Independent) 313 0.78 SEP: 1.28
2021 + 2022 2023 (Independent) 179 0.85 SEP: 1.18
2021+2022 + 25% of 2023 Remaining 75% of 2023 134 0.86 SEP: 1.08
2021+2022 + 50% of 2023 Remaining 50% of 2023 89 0.88 SEP: 1.01

Table: Effectiveness for Selecting High-TMQ Genotypes [1] [2] This table shows the percentage of samples correctly selected by NIRS compared to HPLC, at different selection intensities.

Selection Intensity Calibration: 2021+2022 Calibration: +25% of 2023 Calibration: +50% of 2023
Top 5% 67% 89% 100%
Top 10% 56% 89% 89%
Top 15% 67% 81% 85%

Alternative Method: Machine Learning-Assisted Sensor

Beyond traditional NIRS, researchers are developing other rapid detection technologies. The following workflow illustrates a novel electrochemical sensor that uses a machine learning model for TMQ quantification.

cluster_1 Machine Learning-Assisted TMQ Detection Start Start: Fabricate TQ-Imprinted Polymer (TQIP/G) Electrode A Extract Template Molecule Start->A B Expose Electrode to Real Black Cumin Sample A->B C Record DPV (Differential Pulse Voltammetry) Signal B->C D 1D-CNN Model Processes Raw DPV Signal C->D E Output: Predicted This compound Concentration D->E

This approach uses a This compound-Imprinted Polymer Graphite (TQIP/G) electrode for highly selective detection. The sensor's differential pulse voltammetry (DPV) signals are processed by a one-dimensional Convolutional Neural Network (1D-CNN) to predict TMQ concentration directly, showing excellent agreement with HPLC standards [3].

References

thymoquinone anti-cancer activity comparison chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Mechanisms of Thymoquinone

This compound (TQ), the main bioactive compound of Nigella sativa (black cumin), exhibits a broad spectrum of anticancer activity. Its effects are pleiotropic, meaning it acts on multiple fronts against cancer cells [1] [2].

Cancer Type Cell Lines/Models Key Mechanisms of Action
Breast Cancer MCF-7, MDA-MB-231, MDA-MB-468, T47D, BT549, Mouse models Induces G1 cell cycle arrest; upregulates p53; inhibits PI3K/Akt & NF-κB signaling; downregulates Twist1 to inhibit Epithelial-Mesenchymal Transition (EMT) and metastasis [1] [3] [4].
Colorectal Cancer HCT116, HT-29, DLD-1, Mouse models Induces apoptosis via Bax/Bcl-2 regulation & caspase activation; causes G1/S cell cycle arrest; inhibits STAT3 & PAK1 signaling; induces autophagy; modulates Wnt/β-catenin pathway [1] [5] [6].
Pancreatic Cancer FG/COLO357, CD18/HPAF, Mouse models Downregulates MUC4 expression; induces apoptosis via JNK and p38 MAPK activation; downregulates MMP-9 and XIAP [1] [3].
Leukemia CEM-ss, KBM-5, K562 Generates ROS; downregulates Bcl-2; upregulates Bax; activates caspases; suppresses TNF-α-induced NF-κB activation [1] [7].
Lung Cancer A549 Reduces ERK1/2 phosphorylation, controlling proliferation and migration [1] [3].
Glioblastoma M059K, M059J, U-87 Induces DNA damage and telomere attrition; inhibits cell migration and invasion by downregulating FAK and ERK [1] [3].

The following diagram illustrates the core signaling pathways targeted by this compound, which underpin the mechanisms described in the table.

Comparison with Chemotherapy

This compound's natural origin and multi-targeted approach contrast with conventional chemotherapy, but they are often investigated for their synergistic potential rather than as a direct replacement [8] [4] [6].

Feature This compound Conventional Chemotherapy
Source Natural compound from Nigella sativa [1] [4]. Synthetic or semi-synthetic drugs.
Primary Mechanism Multi-targeted; affects numerous signaling pathways (PI3K/Akt, NF-κB, STAT3, MAPK) simultaneously [1] [2] [6]. Typically targets a specific, rapid process (e.g., DNA replication, cell division).
Selectivity Shows selective toxicity toward cancer cells while protecting normal cells from oxidative stress in some models [4] [5] [7]. Generally cytotoxic to all rapidly dividing cells, both cancerous and healthy.
Key Advantage Synergistic with chemo/radiotherapy; can overcome drug resistance and reduce chemotherapy-induced toxicity (e.g., cardiotoxicity, nephrotoxicity) [8] [4] [9]. Well-established efficacy and standardized protocols for many cancers.
Key Limitation Lacks large-scale human trials; most evidence is from preclinical studies; challenges with bioavailability [1] [8] [9]. Significant, often dose-limiting, side effects (e.g., myelosuppression, neurotoxicity, gastrointestinal toxicity).
Clinical Status Preclinical and early clinical (e.g., one trial for oral leukoplakia [9]). Standard of care for many malignancies, with extensive clinical trial data.

Synergistic Combinations with Chemotherapy

A significant body of research focuses on this compound's ability to enhance the efficacy of existing chemotherapeutic drugs, often allowing for lower, less toxic doses of the latter [8] [4].

Chemotherapy Drug Cancer Type (Model) Observed Synergistic Effects
Paclitaxel (PTX) Breast Cancer (In vitro, in vivo) Significant reduction in cell viability compared to PTX alone; lower IC~50~ for PTX; modulation of apoptosis-related genes [8].
Gemcitabine (GCB) Breast Cancer (In vitro) Strong synergistic effect; increased apoptosis and autophagic cell death; cell cycle arrest at S-phase [8].
Doxorubicin (DOX) Breast Cancer (In vitro) Nano-formulated TQ+DOX showed lower cell viability than either treatment alone; induced high apoptosis rate (88.6%) [8].
5-Fluorouracil (5-FU) Colorectal Cancer (In vitro, in vivo) Enhanced growth inhibition; increased apoptosis; effective against 5-FU-resistant cancer spheres in mice [5].
Cisplatin Ovarian Cancer, General Enhanced antitumor response; protected against cisplatin-induced kidney damage and other organ toxicities [4] [9].

Experimental Protocols for Key Assays

The robust preclinical evidence for this compound is generated through standard experimental methodologies.

  • Cytotoxicity Assay (MTT Assay)

    • Objective: To determine the effect of TQ on cell viability and proliferation [7].
    • Procedure: Cells are seeded in a multi-well plate and treated with a range of TQ concentrations (e.g., 12.5 to 100 μM) for 24-72 hours. MTT reagent is added and converted by metabolically active cells to purple formazan crystals. The crystals are dissolved, and the absorbance is measured. The IC~50~ (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve [5] [7].
  • Apoptosis Detection (Annexin V Staining)

    • Objective: To quantify the percentage of cells undergoing apoptosis [8].
    • Procedure: After TQ treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis. PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells are distinguished using flow cytometry [8].
  • Western Blot Analysis

    • Objective: To detect changes in protein expression and phosphorylation in signaling pathways modulated by TQ [1] [5].
    • Procedure: Proteins are extracted from TQ-treated and control cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is incubated with specific primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspases, p-Akt, p-STAT3). After incubation with a labeled secondary antibody, the protein bands are visualized, and their intensity is quantified to assess changes in expression or activation [5].

Research Implications and Future Directions

The experimental data positions this compound as a promising multi-targeted agent for cancer therapy, particularly as an adjunct to chemotherapy. Its ability to target critical pathways like PI3K/Akt, NF-κB, and STAT3—which are often dysregulated in cancer and contribute to drug resistance—is a significant advantage [2] [6]. The consistent evidence that TQ can protect normal tissues from chemotherapy-induced damage while enhancing tumor cell death is a key area of interest for improving therapeutic outcomes [8] [4].

However, the transition to clinical application faces hurdles. The most critical need is for well-designed clinical trials to validate the safety and efficacy observed in preclinical models [1] [8] [9]. Furthermore, research is actively exploring nano-formulations and other delivery systems to improve TQ's solubility, stability, and bioavailability, which are essential for its successful development as a therapeutic agent [8] [7].

References

Analytical Techniques for Thymoquinone Quantification: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thymoquinone (TQ), the primary bioactive compound in Nigella sativa, has garnered significant interest for its wide-ranging therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties [1] [2]. Reliable quantification of TQ is essential for quality control of herbal products, pharmaceutical development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) has been the traditional gold standard, but modern voltammetric methods are emerging as powerful, cost-effective alternatives [3] [4].

The table below summarizes the core characteristics of these two analytical approaches.

Feature High-Performance Liquid Chromatography (HPLC) Voltammetry
Basic Principle Separation based on compound's differential partitioning between mobile and stationary phases, followed by detection (e.g., UV). Measurement of current resulting from the oxidation or reduction of the analyte at an electrode surface.
Key Performance Metrics

   Linear Range | ~2-10 μM (in cell medium) [5] to 0.5-16 μg/mL [6] | Broad linear range, demonstrated with peak current height [3] [7] | LOD/LOQ | LOD: 0.02 μg/mL; LOQ: 0.08 μg/mL [6] | LOD: 8.9 nmol·L⁻¹ (≈1.5 μg/L); LOQ: 29.8 nmol·L⁻¹ [3] [7] | Precision (% RSD) | Precision and accuracy aligned with ICH M10 guidelines [5] | High precision, with strong correlation to HPLC results [3] | | Sample Preparation | Often requires extraction (e.g., methanolic extraction from oils), filtration, and sometimes derivatization [4] [6]. | Minimal preparation; oil samples may require simple methanolic dilution [3]. | | Analysis Time | Longer runtime per sample (e.g., 3.8-10 minutes) [5] [4]. | Rapid, providing results in minutes [3]. | | Cost & Accessibility | High; requires sophisticated equipment, costly solvents, and specialized laboratory settings [3]. | Low-cost, portable potentiostats possible; minimal reagent use [3] [2]. | | Key Applications | - Pharmacokinetic studies (e.g., in cell medium, plasma) [5]

  • Quality control of commercial oils and supplements [4]
  • Stability-indicating methods [6] | - Rapid screening of TQ in seeds, oils, and dietary supplements [3] [7]
  • Potential for portable, on-site quality control |

Detailed Experimental Protocols

1. HPLC Protocol for TQ in Cell Medium [5] This protocol is validated according to ICH M10 guidelines for bioanalytical method validation.

  • Equipment: HPLC system with Diode Array Detector (DAD).
  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm).
    • Mobile Phase: Isocratic or gradient elution with water and acetonitrile. A typical ratio is water:acetonitrile (30:70, v/v) [5] or water:methanol (25:75, v/v) [6].
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 254 nm.
    • Injection Volume: 2 μL.
  • Sample Preparation: Monolayer cell cultures are incubated with TQ. An aliquot of the RPMI-1640 growth medium is collected, often processed via protein precipitation or liquid-liquid extraction before injection.
  • Validation: The method is validated for specificity, sensitivity (LLOQ), linearity (e.g., 2-10 μM), precision, accuracy, and stability.

2. Square-Wave Voltammetry (SWV) Protocol for TQ in Oils [3] [7] This protocol uses an oxidation-based strategy, which is a novel advancement over older reduction-based methods.

  • Equipment: Potentiostat, three-electrode system (Carbon Paste Electrode as working electrode, Ag/AgCl reference electrode, platinum wire auxiliary electrode).
  • Electrochemical Conditions:
    • Technique: Square-Wave Voltammetry (SWV).
    • Supporting Electrolyte: Hydrochloric acid (for low pH) or Britton-Robinson buffers (pH 2.0-6.0).
    • Potential Window: Optimized to encompass the oxidation peak of TQ's protonated hydroquinone counterpart.
  • Sample Preparation: A weighed amount of Nigella sativa seed oil or crushed capsule content is dissolved in methanol. The solution is vortexed, allowed to settle, and the methanolic phase is filtered and analyzed directly.
  • Calibration: A calibration curve is constructed based on the height or area of the TQ oxidation peak. The method was validated by analyzing real samples and comparing the results with an HPLC reference method.

The workflows for these two methods can be visualized as follows:

cluster_hplc HPLC Workflow cluster_volt Voltammetry Workflow A1 Sample Preparation (Methanolic Extraction, Filtration) A2 Chromatographic Separation (C18 Column, Mobile Phase) A1->A2 A3 Detection (UV Detector at 254 nm) A2->A3 A4 Data Analysis (Peak Area/Height Quantification) A3->A4 B1 Sample Preparation (Simple Methanolic Dilution) B2 Electrochemical Oxidation (Carbon Paste Electrode, Buffer) B1->B2 B3 Signal Measurement (Current vs. Voltage) B2->B3 B4 Data Analysis (Peak Current/Area Quantification) B3->B4

Recommendations for Method Selection

  • Choose HPLC if: Your work requires definitive identification and separation of TQ from complex matrices (like biological fluids), you need to comply with strict regulatory guidelines for pharmaceutical development, or you are simultaneously quantifying multiple compounds [5] [4].
  • Choose Voltammetry if: The goal is rapid, high-throughput, and cost-effective screening of TQ in plant materials, oils, or supplements. It is ideal for quality control labs with high sample volumes or for developing portable sensors for field use [3] [2].

Emerging and Alternative Techniques

Beyond HPLC and voltammetry, other techniques are being refined for TQ analysis:

  • Near-Infrared Spectroscopy (NIRS): A rapid, non-destructive method suitable for large-scale screening in breeding programs to select seeds with high TQ content. It has shown strong predictive performance (R² = 0.85) with a standard error of prediction of 1.18 mg/g [8].
  • Molecularly Imprinted Polymer (MIP) Sensors: These sensors are designed for high specificity towards TQ. Recent research combines MIP-based electrochemical sensors with machine learning (e.g., 1D-CNN) to directly predict TQ concentration from complex voltammetric signals, offering a highly selective and automated alternative [2].
  • UPLC-PDA Methods: Ultra-Performance Liquid Chromatography with Photodiode Array detection offers faster separation and higher resolution than conventional HPLC. It has been successfully applied for the simultaneous determination of TQ and other drugs in complex formulations like self-nanoemulsifying drug delivery systems (SNEDDs) [9].

References

thymoquinone content across Nigella sativa varieties

Author: Smolecule Technical Support Team. Date: February 2026

Thymoquinone Content in Nigella sativa Varieties

The table below summarizes this compound content quantified from various Nigella sativa genotypes and geographical origins. Data shows significant variation, informing selection for research and development.

Variety / Genotype Geographical Origin This compound Content Analytical Method Source / Reference
Ajmer Nigella-13 India (Rajasthan) 247.60 µg/100 mg (≈ 2.48 mg/g) HPTLC [1] [2] [3]
Ajmer Nigella-19 India (Rajasthan) 244.50 µg/100 mg (≈ 2.45 mg/g) HPTLC [1] [2]
Ajmer Nigella-20 India (Rajasthan) 141.70 µg/100 mg (≈ 1.42 mg/g); Also reported as 0.20% (≈2.0 mg/g) HPTLC; HPLC [1] [4]
Romanian Variety Romania 27.9% of volatile oil GC-MS [5]
Hama (Syrian) Variety Syria 16.2% of volatile oil GC-MS [5]
NDBC-10 India (Uttar Pradesh) 122.80 µg/100 mg (≈ 1.23 mg/g) HPTLC [1]
Ajmer Nigella-10 India (Rajasthan) 176.30 µg/100 mg (≈ 1.76 mg/g) HPTLC [1]
Pant Krishna India (Uttarakhand) 64.31 µg/100 mg (≈ 0.64 mg/g) HPTLC [1]
Azad Kalonji India (Uttar Pradesh) 83.13 µg/100 mg (≈ 0.83 mg/g) HPTLC [1]
Ajmer Nigella-6 India (Rajasthan) 42.88 µg/100 mg (≈ 0.43 mg/g) HPTLC [1] [2]
Sudanese Variety Sudan 4.3% of volatile oil GC-MS [5]
Bangladeshi Variety Bangladesh 2.2% of volatile oil GC-MS [5]

Experimental Protocols for this compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a reliable method for metabolite quantification. A representative protocol for this compound analysis is detailed below. [1] [2]

G start Start: Seed Sample Preparation A Grind seeds to powder (250-425 µm) start->A B Solvent Extraction (Methanol, 4:1 solvent-to-feed ratio, overnight) A->B C Filtration & Centrifugation (Whatman filter, 2500 rpm for 6 min) B->C D HPTLC Plate Application (Silica gel 60 F254, 6 mm bands, 150 nL/s rate) C->D E Chromatographic Development (n-hexane:ethyl acetate 8:2 v/v, 80 mm distance) D->E F Densitometry Scanning (254 nm, deuterium light) E->F end End: Quantification (Peak area vs. calibration curve) F->end

Near-Infrared Spectroscopy (NIRS)

NIRS offers a rapid, non-destructive alternative for high-throughput screening in breeding programs. [6]

G start Start: NIRS Calibration Model A Collect Intact Seed Spectra (780-2500 nm range) start->A B Reference HPLC Data (Quantify this compound in subset) A->B C Chemometric Analysis (Modified Partial Least Squares regression) B->C D Build Prediction Model (Correlate spectral data with HPLC data) C->D E Validate Model (Independent sample sets, R², SEP) D->E end End: High-Throughput Screening (Predict this compound in new seeds) E->end

  • Key Wavelengths: NIRS models identified ~2106 nm and ~2254 nm as most relevant for this compound prediction. [6]
  • Performance: Validation showed high predictive performance (R² = 0.85, SEP = 1.18 mg g⁻¹), which improved with model updating. [6]

Pharmaceutical Relevance and Selection Considerations

  • Therapeutic Potential: this compound demonstrates antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective properties in preclinical studies. [1] [3] [7]
  • Genotype Selection: High-thymoquinone genotypes like Ajmer Nigella-13 are promising for pharmaceutical development. In vitro studies show its extracts exhibit significant dose-dependent cytotoxicity against human myelogenous leukemia (K562) cells. [3]
  • Geographical Impact: this compound content is influenced by genotype and geographical origin. Romanian varieties showed highest volatile oil this compound content, underscoring the importance of sourcing and chemotype identification for consistent quality. [5]

References

Comparative Biological Activity of Thymoquinone Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental data on potent TQ analogs from recent studies.

Analog Name Primary Biological Activity & Target Key Findings & Potency Experimental Model (Cell Lines/Animals) Reference Compound (TQ) IC50/GI50 Analog IC50/GI50
TQ-2G, TQ-4A1, TQ-5A1 Anti-pancreatic cancer; Induces apoptosis, inhibits NF-κB [1] More potent than TQ; sensitizes gemcitabine-resistant cells [1] Human pancreatic cancer cells (MiaPaCa-2, BxPC-3, AsPC-1, etc.) [1] >10 µM (concentration for effects) [1] <10 µM (IC50 for cell viability) [1]
Benzoxazole 1f (from ATQ) Antitumor; Inhibits Akt and IGF1Rβ phosphorylation [2] Most potent analog in the series; high cytotoxicity in normal cells [2] Human carcinoma cells (SW620, HepG2, HeLa) [2] 23.97 - 39.95 µM [2] 4.13 - 9.36 µM [2]
Benzoxazole 1e (from ATQ) Antitumor; Inhibits selected receptors [2] Maintains antitumor activity similar to TQ; least toxic to normal cells [2] Human carcinoma cells (SW620, HepG2, HeLa) [2] 23.97 - 39.95 µM [2] 39.48 - 79.88 µM [2]
3-ATQ (3-Aminothymoquinone) Antimicrobial; Antitumor [2] Better antifungal activity than TQ; improved antitumor activity over TQ [2] Various fungi (C. albicans); Human carcinoma cells (SW620, HepG2, HeLa) [2] 1.90 - 3.81 mM (Antifungal MIC); 23.97 - 39.95 µM (Antitumor) [2] 0.22 - 1.75 mM (Antifungal MIC); 8.26 - 30.87 µM (Antitumor) [2]

Experimental Protocols in Key Studies

The data in the table above was generated through standardized experimental methods. Here's a detailed look at the key protocols used in these studies.

  • Cell Viability and Proliferation Assays

    • Purpose: To determine the concentration of a compound that inhibits 50% of cell growth (GI50 or IC50) [1] [2].
    • Typical Protocol (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of TQ or its analogs. After a set incubation period (e.g., 72 hours), MTT reagent is added. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved, and the absorbance is measured. The GI50/IC50 is calculated from the dose-response curve [1] [3]. Clonogenic assays are also used to measure long-term reproductive cell survival after drug treatment [3].
  • Apoptosis Detection Assays

    • Purpose: To quantify programmed cell death induced by the compounds.
    • Common Methods:
      • Annexin V/Propidium Iodide (PI) Staining: Distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells via flow cytometry [1] [3].
      • Histone-DNA ELISA: Quantifies cytoplasmic histone-associated DNA fragments, a hallmark of apoptosis [1].
      • Western Blot Analysis: Detects changes in the levels of apoptosis-related proteins (e.g., cleavage of PARP, activation of Caspase-3, downregulation of Bcl-2, Bcl-xL) [1] [4].
  • Antimicrobial Activity Testing

    • Purpose: To evaluate the efficacy of compounds against bacterial and fungal strains.
    • Protocol (Broth Microdilution): The minimum inhibitory concentration (MIC) is determined by incubating microbial strains in the presence of serial dilutions of the test compound. The MIC is the lowest concentration that visually inhibits microbial growth after a specified period [2].

Mechanisms of Action and Enhanced Potency

Research indicates that TQ analogs can exhibit enhanced activity through improved targeting of specific molecular pathways. The following diagram illustrates the key mechanisms through which TQ and its novel analogs exert their anti-pancreatic cancer activity, as revealed in the studies.

G cluster_path1 Pro-Apoptotic Signaling cluster_path2 Transcription Factor & Epigenetic Modulation cluster_path3 Chemosensitization TQ_Analogs TQ Analogs (e.g., TQ-2G, TQ-4A1) Downreg_MUC4 Downregulates MUC4 TQ_Analogs->Downreg_MUC4 Inhibits_NFkB Inhibits NF-κB Activation & Translocation TQ_Analogs->Inhibits_NFkB Downreg_DNMT1 Downregulates DNMT1 (DNA Methyltransferase) TQ_Analogs->Downreg_DNMT1 Downreg_Survivin Downregulates Survivin, XIAP, COX-2 TQ_Analogs->Downreg_Survivin Activates_JNK_p38 Activates JNK/p38 MAPK pathways Downreg_MUC4->Activates_JNK_p38 Apoptosis Apoptosis Activates_JNK_p38->Apoptosis Induces_Bax Induces Pro-apoptotic Bax Induces_Bax->Apoptosis Inhibits_Bcl2 Inhibits Anti-apoptotic Bcl-2, Bcl-xL Inhibits_Bcl2->Apoptosis Inhibits_NFkB->Induces_Bax Inhibits_NFkB->Inhibits_Bcl2 HDAC_Inhibition HDAC Inhibition Inhibits_NFkB->HDAC_Inhibition Hypomethylation DNA Hypomethylation Downreg_DNMT1->Hypomethylation HDAC_Inhibition->Apoptosis Hypomethylation->Activates_JNK_p38 Potential Link Downreg_Survivin->Apoptosis Reduces Resistance

The enhanced potency of novel analogs, particularly in sensitizing cancer cells to conventional chemotherapy, involves a multi-targeted approach, as shown in this experimental workflow for evaluating combination therapy.

G cluster_treatment Treatment Groups Start Gemcitabine-Resistant Pancreatic Cancer Cells (e.g., MiaPaCa-2) A Chemotherapy Alone (Gemcitabine/Oxaliplatin) Start->A B TQ Analog Alone (e.g., TQ-2G) Start->B C Combination Therapy (Chemo + TQ Analog) Start->C Analysis Analysis of Apoptosis & Survival Markers A->Analysis B->Analysis C->Analysis Result Result: Enhanced Apoptosis and Chemosensitization in Combination Group Analysis->Result

Research Implications and Future Directions

The development of TQ analogs is a dynamic field focused on overcoming the limitations of native TQ.

  • Addressing TQ's Limitations: Natural TQ has poor aqueous solubility, low bioavailability, and instability at high pH, which hinder its pharmaceutical development [5] [6]. Creating analogs and novel formulations (e.g., nanoformulations) are key strategies to bypass these issues [6].
  • Rationale for Enhanced Activity: Structural modifications, such as those creating the benzoxazole series, are designed to improve interaction with molecular targets like Akt and IGF1Rβ, which are crucial for tumor cell survival and proliferation [2]. In pancreatic cancer, the most effective analogs were designed to be more potent at lower concentrations, effectively downregulating a network of survival proteins [1].
  • Future Outlook: While these preclinical results are promising, most TQ analog research is still in the in vitro and in vivo stages. Further studies focusing on pharmacokinetics, optimal delivery systems, and comprehensive toxicological profiles are essential to advance these compounds toward clinical trials [6].

References

Thymoquinone's Anticancer Mechanisms: Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key anticancer effects of thymoquinone observed in preclinical models, along with the supporting experimental data [1].

Mechanism of Action Experimental Models (Cell Lines/Animals) Key Experimental Findings & Protocols

| Apoptosis Induction | MCF-7 (breast cancer), HCT116 (colon cancer), AsPC-1 & MiaPaCa-2 (pancreatic cancer), MG63 & SaOS-2 (osteosarcoma), HeLa (cervical cancer) [1]. | Protocols: Cell viability assays (MTT), flow cytometry (Annexin V/PI staining), DNA fragmentation assays, Western blotting for protein expression. Findings: ↑ p53, p21, Bax; ↓ Bcl-2, Bcl-xL; activation of caspases-3 and -9; increased cytosolic cytochrome c [1]. | | Cell Cycle Arrest | Breast cancer, colon cancer, osteosarcoma cells [1]. | Protocols: Flow cytometry for cell cycle analysis. Findings: G1 phase arrest via ↑ p21/p27 and ↓ cyclin D/E; phase (G2 or S) can be concentration-dependent [1]. | | Inhibition of Metastasis & Angiogenesis | Various cancer cell lines [1]. | Findings: Modulation of epithelial-mesenchymal transition (EMT); anti-angiogenic effects; targets cancer stem cells (CSCs) [1]. | | Immunomodulation | NK cells isolated from blood and co-cultured with PC3-RFP prostate cancer cells [2]. | Protocols: Cytotoxicity assay, ELISA for secretory factors. Findings: TQ (25-50 µM) significantly enhanced NK cell cytotoxicity (55.1% to 85.35%). It also increased secretion of perforin, granzyme B, and IFN-α [2]. | | Chemosensitization | Preclinical models of various cancers [1]. | Findings: Shown to enhance efficacy of conventional chemotherapy and reduce its associated toxicities in preclinical studies [1]. |

Experimental Workflow for Preclinical Cytotoxicity Assessment

The diagram below illustrates a standard experimental workflow used in preclinical studies to evaluate this compound's cytotoxic and pro-apoptotic effects on cancer cells [1] [3].

G Start Start: In-vitro Study MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 Value MTT->IC50 Mech Mechanism Investigation IC50->Mech Apoptosis Apoptosis Assays Mech->Apoptosis Cycle Cell Cycle Analysis Mech->Cycle WB Western Blot (Protein Expression) Mech->WB End Data Analysis & Conclusion Apoptosis->End Cycle->End WB->End

Clinical Efficacy vs. Preclinical Promise: A Critical Gap

Despite the compelling preclinical data, the transition to confirmed clinical efficacy in humans has not yet occurred.

  • Status of Preclinical Research: Evidence from cell lines and animal models is extensive and robust. Reviews of the literature conclude that TQ has "wide-ranging potential" to make cancer treatments more effective and better tolerated [1].
  • Status of Clinical Research: A major gap exists. The same 2025 review explicitly states that the "lack of human studies remains a major gap" [1]. Another 2025 study also calls for "further clinical trials" [4]. As of now, there is no published clinical data from controlled human trials to confirm the anticancer effects observed in the lab.

Challenges in Clinical Translation and Research Directions

The primary challenges hindering clinical translation, along with potential solutions being explored in research, are outlined below.

Challenge / Direction Description Evidence from Research
Bioavailability TQ has limited absorption in the body when administered conventionally. Proposed solutions include advanced drug delivery systems like nanoparticles to improve its solubility and target cancer cells more effectively [1].
Product Standardization The TQ content in commercial Nigella sativa oils is highly variable, making dosing unreliable. One analysis found TQ content varied from 3.08 to 809.4 mg/100 g across different products. This highlights a need for regulation and standardization for clinical use [5].
Synergistic Combinations Research focuses on TQ's ability to work with existing therapies. Preclinical models show TQ can improve the efficacy of chemotherapy and radiation while reducing their side effects, a key area for future clinical trials [1].

Conclusion and Research Outlook

  • Preclinical data is robust, multi-faceted, and highly promising, indicating potent anticancer mechanisms.
  • Clinical efficacy data in humans is, as of now, absent.

Therefore, the current research priority is not a direct comparison of clinical vs. preclinical efficacy, but rather the translation of these well-established preclinical findings into human trials. Future work must focus on overcoming the challenges of bioavailability and product standardization to pave the way for definitive clinical studies.

References

thymoquinone extraction method efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Performance at a Glance

Extraction Method Thymoquinone Yield / Content Key Operational Parameters Key Advantages Reported Limitations
Supercritical Fluid Extraction (SFE) 6.63 mg/mL oil [1]; 11.80% in essential oil [1]; 0.72-21.03% [2] Pressure: 600 bar; Temperature: 40°C; Time: 1-3 hours; CO₂ as solvent [2] [1] High selectivity for this compound [3]; High antioxidant activity of extract [1]; No organic solvent residues [2] High equipment cost; High pressure operation; Optimization can be complex
Ultrasound-Assisted Extraction (UAE) 28.62% in extract [4] [5] [6] Solvent: Methanol; Temp: 30-32°C; Time: 30-60 min; Amplitude: 30-60% [4] [5] High extraction efficiency; Moderate temperatures preserve compounds; Fast process [4] Use of organic solvents (e.g., methanol) required
Screw Press / Mechanical Extraction 1.56 mg/mL oil [1]; Up to 10 mg/mL oil [7] Temp: 55-60°C; Moisture Content: 15-18%; Feed Rate: 50-54 g/min [7] Simple, chemical-free process [7]; Lower equipment cost [7] Lower this compound yield [1]; Oil residue in cake [7]
Solvent Extraction Varies by solvent (Methanol: 16.0-21.03%; Hexane: 1.16-17.54%) [2] Solvent type critical (Methanol, Hexane, Hexane/Methanol mix) [2] High overall oil yield [2] Low-quality oil requiring purification [2]; Thermal degradation risk [2]; Solvent residues
Hydrodistillation (HD) & Steam Distillation (SD) Low (HD: 0.03 g/mL; SD: 0.05 g/mL) [3] Direct distillation of seeds [3] - Dominated by p-cymene, not this compound [3]; Lower antimicrobial activity [3]

Detailed Experimental Protocols

For reproducibility, here are the standardized protocols for key high-performance methods from the research.

  • Supercritical Fluid Extraction (SFE) Protocol [1]

    • Sample Prep: Dry seeds at 40°C, grind, and sieve.
    • Equipment: SFE system with CO₂.
    • Parameters: Set to 40°C and 600 bar for 1 hour.
    • Collection: Collect oil at atmospheric pressure and 25°C.
  • Ultrasound-Assisted Extraction (UAE) Optimized Protocol [4] [5]

    • Sample Prep: Grind seeds into fine powder.
    • Solvent/Solid: Use methanol at 1:10 (w/v) ratio.
    • Extraction: Use ultrasonic probe (20 kHz) at 60% amplitude for 60 minutes, maintaining 32°C.
    • Post-Processing: Filter, concentrate via rotary evaporation at 45°C, and lyophilize.
  • Soxhlet Solvent Extraction Protocol [8]

    • Sample Prep: Grind 50g seeds to 250–425 µm powder.
    • Solvent: Use ethanol in a Soxhlet apparatus.
    • Process: Extract for several hours until complete.
    • Concentration: Remove solvent using a rotary evaporator.

Deeper Comparative Insights

  • This compound Content Varies Widely: Reported yields depend heavily on method, plant variety, and growing conditions [2] [8]. The Ajmer Nigella-20 variety showed high this compound content (0.20%) [8].
  • Beyond this compound Yield: Consider final extract application. SFE oil has superior antioxidant activity and higher total phenolic content compared to cold-pressed oil [1].
  • Analytical Techniques: this compound quantification commonly uses GC-MS and HPLC [2] [1] [8]. Recent studies also use FTIR and voltammetry for faster, cost-effective analysis [9] [5].

Extraction Method Selection Workflow

To visualize the logical process of selecting an extraction method based on research priorities, the following diagram outlines the key decision points:

G Start Selecting a this compound Extraction Method P1 Priority: Maximum This compound Yield? Start->P1 P2 Priority: Solvent-Free Green Process? Start->P2 P3 Priority: Simplicity & Low Capital Cost? Start->P3 P4 Priority: High Overall Oil Yield? Start->P4 M1 Ultrasound-Assisted Extraction (UAE) P1->M1 Yes C1 Check: Higher operational cost and complexity required. P1->C1 No M2 Supercritical Fluid Extraction (SFE) P2->M2 Yes P2->C1 No M3 Screw Press / Mechanical Extraction P3->M3 Yes C2 Check: Lower this compound yield and residue oil in cake accepted. P3->C2 No M4 Solvent Extraction P4->M4 Yes C3 Check: Solvent residues and purification steps required. P4->C3 No

Recommendations for Practitioners

  • For Maximum Bioactive Compound Purity: Choose SFE-CO₂ to obtain an oil rich in this compound and potent antioxidants, ideal for high-end pharmaceutical research [1].
  • For Highest this compound Concentration in Extract: UAE with methanol is highly efficient, suitable for producing potent extracts for activity studies [4] [5].
  • For Green, Chemical-Free Production: Optimized screw press operation offers a good balance of respectable this compound content and clean process [7].
  • For Reproducible Quantification: HPLC remains the gold standard for validation, while novel methods like voltammetry offer promising, cost-effective alternatives for routine analysis [9].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

LogP

2.2 (LogP)
2.20

Appearance

Solid powder

Melting Point

44 - 45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O60IE26NUF

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2.

Pictograms

Irritant

Irritant

Other CAS

73940-92-8
490-91-5

Wikipedia

Thymoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1. Baell JB (March 2016). "Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)". Journal of Natural Products. 79 (3): 616–28. doi:10.1021/acs.jnatprod.5b00947. PMID 26900761.
2. Farkhondeh T, Samarghandian S, Borji A (September 2017). "An overview on cardioprotective and anti-diabetic effects of thymoquinone". Asian Pacific Journal of Tropical Medicine. 10 (9): 849–854. doi:10.1016/j.apjtm.2017.08.020. PMID 29080612.
3. Leong, Xin-Fang; Choy, Ker Woon; Alias, Aspalilah (2021-12-15). "Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review". Frontiers in Pharmacology. 12: 758929. doi:10.3389/fphar.2021.758929. ISSN 1663-9812. PMC 8715035. PMID 34975474.
4. Ali, Md Yousuf; Akter, Zakia; Mei, Zhiqiang; Zheng, Meiling; Tania, Mousumi; Khan, Md Asaduzzaman (February 2021). "Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms". Biomedicine & Pharmacotherapy. 134: 111157. doi:10.1016/j.biopha.2020.111157. ISSN 1950-6007. PMID 33370631. S2CID 229714190.

Explore Compound Types